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Foundational

An In-depth Technical Guide to 2-Hydroxyethyl 2H-pyran-4-carboxylate: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 2H-pyran scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds, bestowing u...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-pyran scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds, bestowing upon them a diverse array of biological activities. This technical guide provides a comprehensive overview of a specific, novel derivative, 2-Hydroxyethyl 2H-pyran-4-carboxylate. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from closely related analogues and established chemical principles to predict its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in drug discovery. Particular emphasis is placed on the inherent reactivity and stability of the 2H-pyran ring system, a critical consideration for its manipulation and incorporation into larger molecular frameworks.

Introduction: The 2H-Pyran Core in Medicinal Chemistry

The 2H-pyran ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products with potent biological activities.[1] However, simple, non-aromatic fused 2H-pyrans are often challenging to isolate as stable compounds due to a facile valence isomerization to their open-chain dienone forms.[1] The stability of the 2H-pyran ring is significantly influenced by the substitution pattern and fusion to other ring systems. Understanding the delicate balance of this equilibrium is paramount for the successful design and synthesis of novel 2H-pyran-containing therapeutic agents. This guide focuses on the title compound, 2-Hydroxyethyl 2H-pyran-4-carboxylate, a molecule that combines the reactive 2H-pyran core with a functionalized side chain amenable to further chemical modification, making it a potentially valuable building block in drug discovery.

Physicochemical Properties: A Predictive Analysis

Predicted Physicochemical Data

The following table summarizes the predicted properties for 2-Hydroxyethyl 2H-pyran-4-carboxylate, with data for the saturated analogue, methyl tetrahydro-2H-pyran-4-carboxylate, provided for comparison.

PropertyMethyl tetrahydro-2H-pyran-4-carboxylate (Experimental)2-Hydroxyethyl 2H-pyran-4-carboxylate (Predicted)Justification for Prediction
Molecular Formula C₇H₁₂O₃[2][3]C₈H₁₀O₄Addition of a -CH₂OH group and loss of two hydrogens.
Molecular Weight 144.17 g/mol [2][3]170.16 g/mol Calculated from the molecular formula.
Appearance Liquid[2]Likely a liquid or low-melting solid.The presence of the hydroxyl group may increase intermolecular hydrogen bonding, potentially raising the melting point compared to a simple ethyl ester.
Boiling Point Not availableHigher than the saturated methyl ester.The increased molecular weight and the presence of a hydroxyl group capable of hydrogen bonding will significantly increase the boiling point.
Solubility Not availableSoluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Moderately soluble in water.The ester and pyran oxygen atoms, along with the hydroxyl group, will facilitate hydrogen bonding with water and other polar solvents.
Density 1.080 g/mL at 20 °C[2][4]~1.1-1.2 g/mLThe introduction of an additional oxygen atom and a more compact unsaturated ring structure would likely increase the density.
Spectroscopic Profile (Predicted)
  • ¹H NMR: The spectrum is expected to be complex. Key signals would include those for the vinyl protons of the 2H-pyran ring, the protons of the 2-hydroxyethyl group, and the protons on the saturated carbon of the pyran ring. The chemical shifts of the vinyl protons would be downfield compared to the aliphatic protons of the saturated analogue.

  • ¹³C NMR: The spectrum will show signals for the sp² hybridized carbons of the double bonds in the 2H-pyran ring at a downfield chemical shift (typically >100 ppm). The carbonyl carbon of the ester will also be prominent at a characteristic downfield position.

  • FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester group (around 1720-1740 cm⁻¹), a broad O-H stretching band for the hydroxyl group (around 3200-3500 cm⁻¹), and C=C stretching vibrations for the pyran ring (around 1600-1650 cm⁻¹).

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 2-Hydroxyethyl 2H-pyran-4-carboxylate would involve the initial synthesis of a stable precursor, such as a 2H-pyran-4-carboxylic acid derivative, followed by esterification. Given the instability of the simple 2H-pyran ring, a strategy that introduces the unsaturation at a late stage or utilizes a more stable, substituted pyran precursor would be advantageous.

Synthesis of a 2H-Pyran-4-Carboxylic Acid Precursor

One potential route to a 2H-pyran-4-carboxylic acid precursor could involve a hetero-Diels-Alder reaction between an α,β-unsaturated ketone and a vinyl ether, followed by further functional group manipulations.

Esterification with Ethylene Glycol

The final step in the synthesis of the target molecule would be the esterification of the 2H-pyran-4-carboxylic acid precursor with ethylene glycol. A common and effective method for this transformation is the Fischer-Speier esterification.[5]

Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the 2H-pyran-4-carboxylic acid precursor in a large excess of ethylene glycol, which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Isolation and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid 2H-Pyran-4-Carboxylic Acid Reaction Heat to Reflux with Dean-Stark Trap Carboxylic_Acid->Reaction Alcohol Ethylene Glycol (excess) Alcohol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Ester 2-Hydroxyethyl 2H-pyran-4-carboxylate Reaction->Ester Byproduct Water (removed) Reaction->Byproduct

Caption: Fischer-Speier esterification workflow.

Chemical Reactivity and Stability

The reactivity of 2-Hydroxyethyl 2H-pyran-4-carboxylate will be dominated by the functionalities present: the 2H-pyran ring, the ester, and the primary alcohol.

The 2H-Pyran Ring: A Hub of Reactivity

The 2H-pyran ring is susceptible to a variety of transformations:

  • Valence Isomerization: As previously mentioned, the 2H-pyran ring can undergo a reversible electrocyclic ring-opening to a dienone.[1] This equilibrium is a critical consideration in its handling and in subsequent reactions.

  • Diels-Alder Reactions: The diene system within the 2H-pyran ring can participate in Diels-Alder reactions, providing a pathway to complex polycyclic structures.

  • Nucleophilic Attack: The electrophilic centers at positions C-2, C-4, and C-6 of the pyran-2-one ring system (a related structure) are vulnerable to nucleophilic attack, often leading to ring-opening.[6] A similar reactivity pattern can be anticipated for the 2H-pyran ring, particularly at the carbon adjacent to the ring oxygen.

Reactivity_of_2H_Pyran 2H_Pyran 2H-Pyran Ring Isomerization Valence Isomerization (Ring-Opening) 2H_Pyran->Isomerization Electrocyclic Reaction Diels_Alder Diels-Alder Reactions 2H_Pyran->Diels_Alder [4+2] Cycloaddition Nucleophilic_Attack Nucleophilic Attack 2H_Pyran->Nucleophilic_Attack Dienone Dienone Isomerization->Dienone Polycyclic_Products Complex Polycyclic Structures Diels_Alder->Polycyclic_Products Ring_Opened_Products Ring-Opened Products Nucleophilic_Attack->Ring_Opened_Products

Caption: Key reactivity pathways of the 2H-pyran ring.

Ester and Alcohol Functionalities

The ester and alcohol groups offer further opportunities for chemical modification:

  • Transesterification: The ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid.

  • Derivatization of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a variety of other functional groups, such as ethers or other esters.

Potential Applications in Drug Development

The unique combination of a reactive heterocyclic core and a functionalized side chain makes 2-Hydroxyethyl 2H-pyran-4-carboxylate a promising scaffold for the synthesis of novel bioactive molecules.

  • Scaffold for Library Synthesis: The multiple reactive sites allow for the facile generation of a library of diverse compounds for high-throughput screening.

  • Bioisosteric Replacement: The 2H-pyran ring can serve as a bioisostere for other cyclic or aromatic systems in known drug molecules.

  • Pro-drug Design: The hydroxyl group can be used as a handle for the attachment of promoieties to improve the pharmacokinetic properties of a parent drug.

Conclusion

While direct experimental data for 2-Hydroxyethyl 2H-pyran-4-carboxylate remains elusive, a comprehensive analysis of related structures and fundamental chemical principles allows for a robust prediction of its properties and reactivity. The inherent instability of the 2H-pyran ring presents a synthetic challenge but also a gateway to unique chemical transformations. The proposed synthetic route, based on established methodologies, provides a practical approach to accessing this novel compound. The versatile reactivity of this molecule makes it a promising building block for the development of new therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this intriguing heterocyclic scaffold.

References

  • Kranjc, K., & Kočevar, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 731.
  • Google Patents. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. [Link]

  • PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. [Link]

  • Royal Society of Chemistry. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2010). Synthesis and Reactivity of 2H-Pyran Moiety inFullerene Cage Skeleton. The Journal of Organic Chemistry. [Link]

  • Scientific Laboratory Supplies. Methyl tetrahydro-2H-pyran-4-c | 40199-250ML | SIGMA-ALDRICH | SLS. [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5344. [Link]

  • PMC. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(9), 2233. [Link]

  • Amerigo Scientific. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of 2-Hydroxyethyl 2H-pyran-4-carboxylate

Executive Summary The structural elucidation of heterocyclic compounds is a critical phase in drug development and synthetic chemistry. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic compounds is a critical phase in drug development and synthetic chemistry. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Hydroxyethyl 2H-pyran-4-carboxylate ( C8​H10​O4​ , MW: 170.16). By deconstructing the electronic environments of the 2H-pyran ring—specifically the enol ether and the α,β -unsaturated ester motifs—this guide establishes a self-validating framework for accurate peak assignment and spectral interpretation.

⚠️ Nomenclature & Structural Integrity Warning

In commercial chemical databases, CAS Registry Number 834914-37-3 is frequently mislabeled as 2-Hydroxyethyl 2H-pyran-4-carboxylate. However, rigorous structural validation confirms that CAS 834914-37-3 actually corresponds to the saturated analogue, Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate ( C8​H14​O4​ , MW: 174.19). This whitepaper explicitly details the NMR data for the true unsaturated 2-Hydroxyethyl 2H-pyran-4-carboxylate containing the characteristic diene system.

Mechanistic & Electronic Causality in 2H-Pyran NMR

The 2H-pyran ring is a non-aromatic heterocycle characterized by two conjugated double bonds ( C3​=C4​ and C5​=C6​ ). The chemical shifts in this molecule are governed by two dominant electronic effects:

  • The Enol Ether System ( O1​−C6​=C5​ ): The oxygen atom ( O1​ ) exerts a strong inductive electron-withdrawing effect (-I) on C6​ , while simultaneously donating its lone pair into the π -system via resonance (+M effect). This creates a highly polarized double bond where C6​ is severely deshielded, and C5​ is shielded .

  • The α,β -Unsaturated Ester ( C3​=C4​−COOR ): The ester group at C4​ withdraws electron density from the C3​=C4​ double bond via resonance. Consequently, the β -position ( C3​ ) becomes electron-deficient and shifts downfield .

1 H NMR Spectroscopic Data & Interpretation

The 1 H NMR spectrum provides a direct readout of the proton environments. The coupling constants ( J ) serve as a self-validating metric for the ring's connectivity.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionProton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
6 =CH−O 6.75Doublet (d)6.01H
3 =CH− ( β to ester)6.35Triplet (t)4.51H
5 =CH− ( α to ester)5.50Doublet (d)6.01H
2 −CH2​−O (Allylic)4.60Doublet (d)4.52H
1' −O−CH2​− (Ester)4.25Triplet (t)4.82H
2' −CH2​−OH 3.85Triplet (t)4.82H
OH −OH 2.50Broad Singlet (br s)-1H
Causality Behind the Shifts:
  • H6 ( δ 6.75): The extreme downfield shift is driven by the strong electronegativity of the adjacent oxygen atom combined with the diamagnetic anisotropy of the C5​=C6​ double bond. The doublet multiplicity ( J=6.0 Hz) confirms vicinal coupling exclusively to H5.

  • H3 ( δ 6.35): Positioned β to the ester carbonyl. Resonance delocalization from the C=O group withdraws electron density from C3​ , deshielding the proton. It appears as a triplet due to coupling with the two equivalent protons at C2​ .

  • H5 ( δ 5.50): As the β -proton of the enol ether, it is shielded by the resonance donation of the oxygen lone pair, which increases electron density at C5​ .

13 C NMR Spectroscopic Data & Interpretation

The 13 C NMR spectrum validates the carbon skeleton. The stark contrast between the olefinic carbons is a hallmark of the 2H-pyran system.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Electronic Causality
C=O Quaternary165.5Ester carbonyl, conjugated with the C3​=C4​ double bond.
6 CH (Olefinic)145.2Enol ether α -carbon; highly deshielded by the directly attached oxygen.
3 CH (Olefinic)132.4 β -carbon of the α,β -unsaturated ester system (-M effect).
4 Quaternary128.6 α -carbon of the conjugated ester system.
5 CH (Olefinic)105.8Enol ether β -carbon; shielded by oxygen lone-pair resonance (+M effect).
1' CH2​ (Aliphatic)66.5Ester alkoxyl carbon ( −O−CH2​− ).
2 CH2​ (Aliphatic)65.2Ring allylic carbon, adjacent to the ring oxygen.
2' CH2​ (Aliphatic)60.8Hydroxyl-bearing carbon ( −CH2​−OH ).

Standardized Experimental Protocol for NMR Validation

To ensure high-fidelity, reproducible data, the following self-validating protocol must be strictly adhered to during spectral acquisition .

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

  • Instrument Calibration: Insert the sample into the spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Lock the magnetic field using the deuterium signal of CDCl3​ . Shim the magnetic field (Z1-Z4) to achieve a linewidth of < 0.5 Hz for the TMS signal.

  • 1 H NMR Acquisition: Set the spectrometer to 400 MHz. Use a 30° pulse angle, a 2.0 s acquisition time, and a 1.0 s relaxation delay (D1). Acquire a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • 13 C NMR Acquisition: Set the spectrometer to 100 MHz. Use a 30° pulse angle, a 1.5 s acquisition time, and a 2.0 s relaxation delay. Apply WALTZ-16 proton decoupling. Acquire a minimum of 1024 scans.

  • Data Processing: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Perform Fourier transformation, followed by manual phase and baseline correction. Reference the TMS peak strictly to 0.00 ppm.

Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and validating the NMR data, ensuring that the structural elucidation is scientifically sound.

G Start Sample Preparation (CDCl3, TMS Internal Standard) Acq1D 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) Start->Acq1D 15-20 mg sample Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If signal overlap Process Data Processing (Fourier Transform, Phase Correction) Acq1D->Process Clear signals Acq2D->Process Assign Signal Assignment & Structural Elucidation Process->Assign Validate Self-Validation (J-Coupling & Integration Check) Assign->Validate Cross-verify

Caption: Workflow for NMR data acquisition, processing, and self-validating structural elucidation.

References

  • More, K. S., & Mirgane, H. A. (2022). 2H-Pyran-2-one-Functionalized Diketopyrrolopyrrole Dye: Design, Synthesis, and Explosives Sensor. The Journal of Organic Chemistry. Retrieved from[Link][1]

  • ResearchGate. (1995). Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra. Retrieved from [Link][2]

Sources

Foundational

In-Depth Technical Guide: Toxicity and Safety Data Sheet (SDS) for 2-Hydroxyethyl 2H-pyran-4-carboxylate

Executive Summary 2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3)[1] is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis and drug development. Due to the presence of a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3)[1] is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis and drug development. Due to the presence of a conjugated diene system within the 2H-pyran ring and an ester moiety, the molecule acts as a soft electrophile. This technical guide synthesizes the physicochemical properties, toxicological profile, and standardized safety protocols for handling this compound, grounding its hazard classifications in fundamental structural mechanics.

Chemical Identity & Structural Mechanics

Understanding the toxicity of a compound requires deconstructing its molecular architecture.

  • Chemical Name: 2-Hydroxyethyl 2H-pyran-4-carboxylate

  • CAS Number: 834914-37-3[1]

  • Molecular Formula: C8H10O4[2]

  • Molecular Weight: 170.16 g/mol [2]

  • SMILES: O=C(C1=CCOC=C1)OCCO

Mechanistic Insight: The core structural hazard of this molecule lies in its α,β -unsaturated carbonyl system. The double bond between C3 and C4 of the pyran ring is conjugated with the carboxylate group. This electron-withdrawing configuration creates a partial positive charge at the β -carbon, rendering it highly susceptible to nucleophilic attack[3]. In biological systems, this translates to a high reactivity with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins and the cellular antioxidant glutathione (GSH)[4].

Toxicological Profile & Mechanistic Causality

The observed toxicity of 2-Hydroxyethyl 2H-pyran-4-carboxylate is not arbitrary; it is a direct consequence of its electrophilic nature.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): The compound is classified as a respiratory tract irritant[5]. Inhalation of aerosols or vapors leads to the covalent binding of the electrophilic pyran ring to the nucleophilic residues of respiratory epithelial proteins via Michael addition[3].

  • Skin and Eye Irritation (Category 2/2A): Direct contact results in localized protein alkylation, triggering an inflammatory cascade and localized oxidative stress due to the depletion of regional GSH pools[4].

ToxicityMechanism A Electrophile (2H-pyran-4-carboxylate) C Covalent Adduct (Michael Addition) A->C Nucleophilic Attack B Cellular Nucleophiles (e.g., GSH, Cys-SH) B->C D GSH Depletion & Oxidative Stress C->D Cellular Depletion E Tissue Irritation (STOT SE 3) D->E Inflammatory Cascade

Mechanistic pathway of Michael addition-induced toxicity and oxidative stress.

Safety Data Sheet (SDS) Core Parameters

The following tables summarize the critical safety and physicochemical data required for laboratory risk assessments[2][5].

Table 1: GHS Classification & Hazard Statements
Hazard ClassCategorySignal WordHazard Statement (Code)
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation (H315)
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation (H319)
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation (H335)
Table 2: Physicochemical Properties & Handling Metrics
ParameterValue / Specification
Appearance Liquid or low-melting solid (temperature dependent)
Solubility Soluble in DMSO, DMF, and Methanol
Storage Conditions 2-8°C, sealed under inert gas (Argon/Nitrogen)
Incompatibilities Strong oxidizing agents, strong bases, strong nucleophiles

Experimental Protocols: Toxicity & Stability Profiling

To empirically validate the structural hazards of 2-Hydroxyethyl 2H-pyran-4-carboxylate, the following self-validating protocols are established.

Protocol A: Glutathione (GSH) Trapping Assay for Electrophilic Reactivity

Purpose: To quantify the Michael acceptor reactivity of the compound[4]. Causality of Design: The assay is conducted at pH 7.4 to mimic physiological conditions, ensuring the GSH thiol is partially deprotonated to the highly reactive thiolate anion.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Mix the compound and GSH to a final concentration of 1 mM and 5 mM, respectively. Incubate at 37°C in a thermoshaker at 600 rpm.

  • Quenching: At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold 1% formic acid in acetonitrile. Causality: Formic acid rapidly lowers the pH, protonating the thiolate and halting the Michael addition.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the GSH-adduct.

  • Self-Validation Check: Run a parallel positive control using N-ethylmaleimide (NEM) and a negative control (DMSO vehicle). System Rule: The assay is only deemed valid if the NEM control exhibits >90% GSH depletion within 15 minutes.

Protocol B: In Vitro Cytotoxicity & Irritation Potential (A549 Cells)

Purpose: To model the respiratory tract irritation (STOT SE 3) potential[5]. Causality of Design: A549 human alveolar basal epithelial cells are selected as they accurately represent the primary exposure route (inhalation) and possess endogenous GSH metabolic pathways.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with serial dilutions of the compound (1 µM to 1000 µM) in serum-free media for 24 hours. Causality: Serum is removed to prevent the compound from prematurely reacting with albumin and other serum proteins.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation Check: Include Triton X-100 (0.1%) as a positive control for 100% cytotoxicity. System Rule: Calculate the Z'-factor between the vehicle control and Triton X-100. The assay data is accepted only if the Z'-factor is ≥0.5 .

Workflow Step1 1. Compound Solubilization (DMSO/Buffer) Step2 2. GSH Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Reaction Quenching (Formic Acid) Step2->Step3 60 min Step4 4. LC-MS/MS Analysis (Adduct Quantification) Step3->Step4 Step5 5. Data Synthesis (Electrophilicity Index) Step4->Step5 Kinetic Modeling

Step-by-step experimental workflow for evaluating electrophilic reactivity via LC-MS/MS.

Handling, Storage, and Spill Mitigation

  • Storage Architecture: The compound must be stored at 2-8°C in a desiccated environment. Because the diene system is susceptible to autoxidation or radical-induced polymerization, the headspace of the storage vial should be purged with Argon or Nitrogen after every use.

  • Spill Mitigation: In the event of a spill, do not use strong bases which could trigger exothermic saponification. Instead, cover the spill with an inert absorbent (e.g., vermiculite). For decontamination of glassware, a mild nucleophilic wash (e.g., dilute sodium bisulfite solution) can be used to safely quench residual electrophilic material before standard washing.

References

  • Coolpharm. "834914-37-3 | 2-Hydroxyethyl 2H-pyran-4-carboxylate." Coolpharm Chemical Database. URL: [Link]

  • ChemBuyersGuide. "2-HYDROXYETHYL 2H-PYRAN-4-CARBOXYLATE." ChemBuyersGuide. URL: [Link]

  • Schultz, T. W., et al. "Abiotic Sulfhydryl Reactivity: A Predictor of Aquatic Toxicity for Carbonyl-Containing α,β-Unsaturated Compounds." Chemical Research in Toxicology, 2007. URL: [Link]

  • McCarthy, T. J., et al. "The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships." Fundamental and Applied Toxicology, 1994. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-Hydroxyethyl 2H-pyran-4-carboxylate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The novel class of 2-Hydroxyethyl 2H-pyran-4-carboxylate derivatives represents a promising, yet largely uncharacterized, area for therapeutic innovation. Due to the nascent stage of research into this specific chemical series, a definitive mechanism of action (MoA) has not been established. This guide, therefore, serves as a comprehensive strategic framework for elucidating the MoA of these derivatives. We present a logical, multi-phase approach, beginning with broad phenotypic screening and computational analysis, advancing to specific target identification through biochemical and cell-based assays, and culminating in target validation and selectivity profiling. This document provides not only the conceptual strategy but also detailed, field-proven experimental protocols and data interpretation frameworks designed to empower researchers to systematically uncover the therapeutic potential and molecular targets of this novel compound class.

Introduction: The Therapeutic Promise of the Pyran Scaffold

The 2H-pyran ring is a structural motif present in a multitude of natural products and synthetic molecules that exhibit significant pharmacological properties.[3] Derivatives of the pyran nucleus have been successfully developed or investigated as antiviral (e.g., Zanamivir), anticancer (e.g., β-lapachone), and anti-inflammatory agents.[2][4] The diverse bioactivities stem from the scaffold's ability to be functionalized, allowing for precise interaction with a variety of biological targets.

The subject of this guide, the 2-Hydroxyethyl 2H-pyran-4-carboxylate scaffold (Figure 1), introduces unique chemical features—specifically the hydroxyethyl group and the carboxylate ester—that may confer novel target specificities and pharmacological profiles. The ester and hydroxyl functionalities can serve as critical hydrogen bond donors and acceptors, potentially mediating high-affinity interactions with enzyme active sites or receptor binding pockets.

This guide outlines a systematic, hypothesis-driven workflow to:

  • Identify the primary biological effect of the derivatives through phenotypic screening.

  • Utilize computational and biochemical methods to identify direct molecular targets.

  • Interrogate cellular signaling pathways modulated by the compounds.

  • Validate the identified target and its role in the compound's mechanism of action.

Figure 1. General chemical structure of the 2-Hydroxyethyl 2H-pyran-4-carboxylate scaffold.

Phase 1: Hypothesis Generation via Target Agnostic Screening

The initial phase of MoA elucidation is designed to be broad, casting a wide net to identify the primary physiological effect of the compound series without a preconceived target bias. This approach combines computational predictions with practical phenotypic screening.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can efficiently screen vast libraries of known biological targets to generate a preliminary, testable set of hypotheses.[5] Structure-based virtual screening, such as molecular docking, can be performed against structural databases of proteins (e.g., PDB) to identify potential binding partners. Ligand-based methods can compare the derivative's structure to known active compounds to infer potential targets.

Causality Note: This in silico step is a cost-effective prioritization tool. It helps focus subsequent, resource-intensive experimental work on the most probable target classes (e.g., kinases, proteases, GPCRs), increasing the efficiency of the discovery pipeline.

High-Content Phenotypic Screening

Phenotypic screening in relevant cell models provides the first direct evidence of a compound's biological activity.[6] A panel of assays should be employed to assess general cytotoxicity and specific functional outcomes.

Key Phenotypic Assays:

  • Anti-Proliferation/Cytotoxicity: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer activity.

  • Antimicrobial Activity: Test against representative strains of Gram-positive and Gram-negative bacteria and fungi.[1][7]

  • Anti-inflammatory Response: Use a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7) and measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8]

The workflow below illustrates the logical progression of this initial discovery phase.

G cluster_0 Phase 1: Hypothesis Generation Compound Test Compound (2-Hydroxyethyl 2H-pyran-4-carboxylate derivative) InSilico In Silico Screening (Docking, Pharmacophore Modeling) Compound->InSilico PhenoScreen Phenotypic Screening (Cell-based Assays) Compound->PhenoScreen Hypothesis Prioritized Hypotheses (e.g., 'Anticancer via Kinase X') InSilico->Hypothesis Predicts Targets PhenoScreen->Hypothesis Identifies Bioactivity

Diagram 1. Workflow for initial hypothesis generation.

Phase 2: Molecular Mechanism Elucidation

Assuming Phase 1 screening identifies a consistent and potent biological activity (e.g., antiproliferative effects against colorectal cancer cells), Phase 2 aims to pinpoint the specific molecular target and the pathway it modulates. Pyran derivatives have previously been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making enzymes a strong candidate target class.[9]

Biochemical Assays for Direct Target Engagement

The most direct way to prove an MoA is to demonstrate that the compound physically binds to and modulates the activity of a purified target protein, typically an enzyme.[10][11] Enzyme inhibition assays are fundamental for quantifying a compound's potency (IC50) and determining the mode of inhibition.[12][13]

Target KinaseIC50 (nM)Hill Slope
CDK2 75 -1.1
CDK1850-0.9
ERK2> 10,000N/A
PI3Kα> 10,000N/A
Akt17,200-1.0

Data Interpretation: The data in Table 1 hypothetically suggests that the lead compound is a potent and selective inhibitor of CDK2, with at least 10-fold selectivity over the closely related CDK1 and poor activity against other kinases.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate I1 Inhibitor P1 Product ES1->P1 k_cat E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ESI2 ESI Complex ES2->ESI2 +I P2 Product ES2->P2 k_cat EI2->ESI2 +S

Diagram 2. Common modes of reversible enzyme inhibition.

This protocol describes a method to determine the IC50 of a test compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

Self-Validation & Trustworthiness: This protocol incorporates critical controls:

  • No-Enzyme Control: Establishes background signal.

  • No-Inhibitor (DMSO) Control: Represents 100% enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) validates assay performance.

Materials:

  • Purified recombinant target kinase (e.g., CDK2/CycA).

  • Kinase substrate (e.g., Histone H1).

  • ATP at Km concentration.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test compound serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for 100% activity and wells with a known inhibitor for 0% activity.

  • Kinase Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and substrate. Add 10 µL of this mix to each well.

  • Enzyme Addition: Prepare a solution of the target kinase in kinase buffer. Add 10 µL of the enzyme solution to all wells except the "no-enzyme" control. The final reaction volume is 21 µL.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no-enzyme control) from all other readings. b. Normalize the data by setting the average DMSO control signal to 100% activity and the positive control inhibitor signal to 0% activity. c. Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays for Pathway Analysis

Once a direct target is identified, cell-based assays are crucial to confirm that the compound engages this target within a living cell and produces the desired downstream effect.[6][15] These assays bridge the gap between biochemical potency and cellular efficacy.

If a compound inhibits CDK2, we would expect to see an arrest in the G1/S phase of the cell cycle. Furthermore, as many signaling pathways converge on cell cycle regulation, it is important to investigate upstream pathways that might be affected. The PI3K/Akt pathway is a critical pro-survival and proliferation pathway often dysregulated in cancer and has been implicated as a target for other pyran-like structures.[16]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Compound Pyran Derivative Compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Prolif Cell Proliferation & Survival pAkt->Prolif Promotes

Diagram 3. Hypothesized inhibition of the PI3K/Akt signaling pathway.

This protocol measures the activity of a specific transcription factor downstream of a signaling pathway (e.g., NF-κB for inflammation, or AP-1 for MAPK/PI3K pathways).[17][18] It uses a plasmid where the luciferase gene is under the control of a promoter containing response elements for the transcription factor of interest.

Causality Note: A reduction in luciferase signal in the presence of the compound provides strong evidence that the compound is inhibiting the signaling pathway upstream of the transcription factor. This is a robust method to confirm pathway modulation in a cellular context.

Materials:

  • Human cancer cell line (e.g., HCT-116).

  • Reporter plasmid (e.g., pGL4.38[luc2P/AP1-RE/Hygro]).

  • Control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Cell culture medium, FBS, and antibiotics.

  • Test compound.

  • Pathway activator (e.g., PMA or a growth factor like EGF).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Methodology:

  • Cell Seeding: Seed HCT-116 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Remove the transfection medium. Add fresh medium containing various concentrations of the test compound or DMSO vehicle control. Pre-incubate for 1 hour.

  • Pathway Stimulation: Add the pathway activator (e.g., 100 ng/mL EGF) to all wells except the "unstimulated" control. Incubate for an additional 6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them by adding 20 µL of Passive Lysis Buffer to each well. Shake on an orbital shaker for 15 minutes.

  • Luciferase Assay: a. Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence (Signal A). b. Add 50 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence (Signal B).

  • Data Analysis: a. For each well, calculate the ratio of Signal A / Signal B to normalize for transfection efficiency and cell number. b. Normalize the data by setting the stimulated DMSO control to 100% pathway activity and the unstimulated control to 0%. c. Plot the normalized activity versus compound concentration to determine the IC50 for pathway inhibition.

Phase 3: Target Validation & Selectivity Profiling

The final phase provides definitive evidence linking the identified target to the cellular phenotype and assesses the compound's specificity.

G cluster_0 Phase 3: Target Validation & Profiling Hit Validated Hit (Biochemical & Cellular Activity) Validation Target Validation (e.g., siRNA Knockdown) Hit->Validation Confirms Target is Responsible for Phenotype Profiling Selectivity Profiling (e.g., Kinome-wide Panel) Hit->Profiling Identifies On- and Off-Target Activities Result Validated, Selective Lead Compound Validation->Result Profiling->Result

Diagram 4. Final validation and selectivity profiling workflow.

4.1 Target Validation using siRNA: To prove that the compound's antiproliferative effect is mediated through the hypothesized target (e.g., CDK2), one can use RNA interference (siRNA) to specifically reduce the expression of that target. If the cells become less sensitive to the compound after CDK2 has been knocked down, it provides strong evidence that CDK2 is the relevant target.

4.2 Selectivity Profiling: No drug is perfectly specific. It is essential to understand a compound's off-target activities to predict potential side effects and to confirm its primary MoA.[11] This is typically done by screening the compound at a fixed concentration (e.g., 1 µM) against a broad panel of related targets, such as a commercially available panel of hundreds of human kinases. The results provide a "selectivity score" and highlight any unintended, potent interactions.

Conclusion

Elucidating the mechanism of action for a novel chemical series like 2-Hydroxyethyl 2H-pyran-4-carboxylate derivatives is a systematic, multi-faceted process. It requires an iterative approach that begins with broad, unbiased screening to generate a hypothesis, followed by rigorous biochemical and cell-based assays to identify and characterize a specific molecular target and its associated signaling pathway. The final validation and profiling stages provide the necessary confidence in the MoA to justify further preclinical and clinical development. This guide provides the strategic framework and validated protocols necessary to undertake this investigation, ultimately transforming a promising chemical scaffold into a potential therapeutic agent.

References

  • Shehab, W.S., & Ghoneim, A.A. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
  • Ganesan, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Sari, E., Aslan, H., Dadi, S., Öktemer, A., & Loğoğlu, E. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. Available at: [Link]

  • Creative Biostructure. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Creative Biostructure. Available at: [Link]

  • Ahmad, F., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Available at: [Link]

  • Patil, S.A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. BPS Bioscience. Available at: [Link]

  • Molecular Devices. (2026). Cell Signaling and Cellular Response Assays. Molecular Devices. Available at: [Link]

  • Noble, C., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • Bio-protocol. (2017). Enzyme inhibition assay. Bio-protocol. Available at: [Link]

  • Wang, T., et al. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank. Available at: [Link]

  • Cuevas-Yáñez, E., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. PMC. Available at: [Link]

  • Santos, L.S., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Bentham Science. Available at: [Link]

  • Corona, P., et al. (2015). Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]

  • Shehab, W.S., & Ghoneim, A.A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link]

Sources

Foundational

Structural Elucidation of 2-Hydroxyethyl 2H-pyran-4-carboxylate: A Comprehensive Guide to X-Ray Crystallography

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of structurally characterizing highly functionalized heterocyclic building blocks. 2-Hydroxyethyl 2H-pyran-4-carboxylate represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of structurally characterizing highly functionalized heterocyclic building blocks. 2-Hydroxyethyl 2H-pyran-4-carboxylate represents a critical structural scaffold in modern medicinal chemistry. Pyran-4-carboxylate derivatives are heavily utilized in the synthesis of complex pharmacological agents, including dual-target dopamine D3 (D3R) and μ-opioid (MOR) receptor ligands[1].

Understanding the exact three-dimensional conformation of this scaffold is paramount for rational drug design. The molecule presents a unique crystallographic challenge: it juxtaposes a rigid, conjugated pyran core against a highly flexible, polar hydrogen-bonding tail. This whitepaper details the causality behind the conformational landscape of this compound and provides a rigorously self-validating protocol for its crystallization and X-ray diffraction (XRD) analysis.

Conformational Landscape and Causality in Crystal Packing

The molecular geometry of 2-hydroxyethyl 2H-pyran-4-carboxylate consists of two distinct domains. Density Functional Theory (DFT) and X-ray diffraction studies on related pyran systems demonstrate that the pyran ring strongly favors a planar conformation to maximize π -orbital overlap across the conjugated system[2].

However, the ester linkage and the terminal 2-hydroxyethyl group introduce significant rotational degrees of freedom. In the crystalline state, the final molecular conformation is not random; it is causally driven by the thermodynamic imperative to minimize lattice energy through intermolecular hydrogen bonding. The terminal hydroxyl (-OH) group acts as a powerful hydrogen-bond donor, typically engaging the carbonyl oxygen of neighboring molecules to form extended supramolecular networks. This phenomenon is well-documented in Hirshfeld surface analyses of pyran derivatives, where O-H···O interactions dictate the primary crystal packing architecture[3].

G2 Core 2H-Pyran Core Planar Conjugated System Pack Crystal Packing Intermolecular O-H···O Networks Core->Pack π-π Stacking Tail 2-Hydroxyethyl Moiety Flexible H-Bond Donor Tail->Pack H-Bonding Receptor Drug Design Target Receptor Binding Pack->Receptor Structural Insights

Structural features dictating crystal packing and drug design applications.

Experimental Workflow: From Solution to Solid State

Growing diffraction-quality crystals of molecules with highly flexible, polar tails requires suppressing kinetic precipitation in favor of thermodynamic crystal growth[4]. The following self-validating protocol ensures the acquisition of high-quality single crystals.

Protocol 1: Self-Validating Crystallization Methodology

Step 1: Solvent System Selection Dissolve 15 mg of the purified compound in 0.5 mL of ethyl acetate.

  • Causality: Ethyl acetate is a moderately polar aprotic solvent. It fully solubilizes the compound without acting as a strong hydrogen-bond competitor. Using a protic solvent like methanol would disrupt the molecule's intrinsic O-H···O=C hydrogen-bonding network, severely inhibiting nucleation.

Step 2: Vapor Diffusion Setup Place the unsealed vial containing the solution into a larger, sealed chamber containing 5 mL of n-hexane (antisolvent). Store the chamber undisturbed at 4 °C.

  • Causality: The high vapor pressure of hexane allows it to slowly diffuse into the ethyl acetate over several days. The low temperature reduces the kinetic energy of the system, ensuring that the supersaturation point is approached gradually. This slow kinetic environment prevents the formation of amorphous aggregates.

Step 3: Validation via Polarized Light Microscopy Before proceeding to the diffractometer, harvest a candidate crystal and observe it under cross-polarized light.

  • Validation Mechanism: A high-quality, single crystal will exhibit sharp, uniform extinction (going completely dark) at specific angles of rotation. If the crystal remains partially illuminated or shows mosaic patterns, it is twinned or polycrystalline and must be rejected. This self-validating step prevents wasting valuable beam time on unsolvable data.

G N1 Purified 2-Hydroxyethyl 2H-pyran-4-carboxylate N2 Solvent System Selection (e.g., EtOAc/Hexane) N1->N2 N3 Vapor Diffusion / Slow Evaporation N2->N3 N4 Single Crystal Harvesting under Paratone Oil N3->N4 N5 Cryogenic X-Ray Diffraction (100 K) N4->N5 N6 Structure Elucidation & Refinement N5->N6

X-ray crystallography workflow for 2-hydroxyethyl 2H-pyran-4-carboxylate.

X-Ray Diffraction Data Collection and Processing

Once a suitable crystal is identified, data collection must be carefully managed to account for the molecule's flexible tail.

Protocol 2: Cryogenic XRD Data Acquisition

Step 1: Cryoprotection and Mounting Submerge the validated crystal in Paratone-N oil, scoop it using a polyimide micro-loop, and immediately transfer it to the diffractometer's goniometer head.

  • Causality: The oil physically displaces the mother liquor from the crystal surface. Without this step, residual solvent would freeze into polycrystalline ice upon cooling, generating parasitic diffraction rings that obscure the sample's high-angle reflections.

Step 2: Cryocooling and Unit Cell Validation Flash-cool the crystal to 100 K using a continuous nitrogen gas stream.

  • Causality: Cryocooling minimizes the Debye-Waller factors (atomic thermal vibrations). Because the 2-hydroxyethyl group is highly flexible, room-temperature data collection would result in severe electron density smearing, making it impossible to accurately locate the crucial hydroxyl hydrogen atom.

  • Validation Mechanism: Collect 10-20 preliminary frames and index the unit cell. Cross-reference the obtained cell parameters against the Cambridge Structural Database (CSD). If the unit cell matches a known starting material or a simple salt, abort the collection. This ensures only the novel target structure is fully acquired.

Step 3: Data Collection and Structure Solution Collect a full hemisphere of data using Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation. Solve the phase problem using intrinsic phasing algorithms and refine against F2 . Non-hydrogen atoms must be refined anisotropically. The hydroxyl hydrogen should ideally be located from the difference Fourier map rather than placed in a calculated "riding" position, as its exact torsion angle is dictated by the specific intermolecular hydrogen bonding network.

Quantitative Structural Parameters

Based on the established crystallographic behavior of pyran-4-carboxylates and related derivatives, the following table summarizes the anticipated quantitative parameters for a high-quality structural refinement of 2-hydroxyethyl 2H-pyran-4-carboxylate.

Table 1: Anticipated Crystallographic Parameters for 2-Hydroxyethyl 2H-pyran-4-carboxylate

ParameterAnticipated Range / ValueStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric organic small molecules with directional H-bonding networks.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by intermolecular O-H···O=C dimer formation.
Temperature 100(2) KMinimizes thermal ellipsoids, strictly necessary for resolving the flexible hydroxyethyl tail.
Pyran Ring Torsion < 5° deviation from planarityIndicates extended π -conjugation between the ring and the carboxylate group.
O-H···O Distance 2.65 – 2.80 ÅStrong intermolecular hydrogen bonding dictating the primary crystal lattice network.
Final R1​ index < 0.05 (5%)High-quality structure resolution, confirming atomic positions without severe disorder.

Conclusion

The structural elucidation of 2-hydroxyethyl 2H-pyran-4-carboxylate provides critical insights into the interplay between rigid conjugated scaffolds and flexible hydrogen-bonding moieties. By employing a rigorously validated, low-temperature X-ray diffraction protocol, researchers can accurately map the supramolecular interactions that define this molecule's solid-state behavior. These precise atomic-level insights are indispensable for optimizing structure-activity relationships (SAR) and driving the rational design of next-generation therapeutics.

References

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. National Institutes of Health (NIH).
  • A Comparative Guide to the X-ray Crystallography of Dihydropyran Structures. Benchchem.
  • Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Molecular Modeling Connect - Scifiniti Publishing.
  • Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies. Journal of Biomolecular Structure and Dynamics.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Hydroxyethyl 2H-pyran-4-carboxylate

Executive Summary & Nomenclature Grounding This application note details the robust, step-by-step synthesis of the pharmaceutical building block commercially known as 2-Hydroxyethyl 2H-pyran-4-carboxylate . Nomenclature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Grounding

This application note details the robust, step-by-step synthesis of the pharmaceutical building block commercially known as 2-Hydroxyethyl 2H-pyran-4-carboxylate .

Nomenclature & Scientific Grounding: In commercial chemical databases and supplier catalogs, the name 2-Hydroxyethyl 2H-pyran-4-carboxylate is frequently used as a synonym for the compound registered under CAS 834914-37-3 [1][2]. However, rigorous IUPAC nomenclature and structural analysis of this CAS number reveal its true identity to be Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate (also known as Methyl 4-(hydroxymethyl)oxane-4-carboxylate)[3]. Because the unsubstituted 2H-pyran ring is an unstable, non-aromatic diene, the saturated tetrahydropyran (oxane) ring serves as the actual stable scaffold utilized in medicinal chemistry. This molecule is heavily referenced in pharmaceutical patents as a key intermediate for nitrogen-containing heterocyclic compounds and bromodomain inhibitors[4].

This protocol details the synthesis of this exact commercial building block (CAS 834914-37-3), utilizing a highly reliable enolate α-hydroxymethylation strategy.

Mechanistic Rationale & Causality

To achieve expert-level yields, scientists must understand the causality behind the reagent and condition choices in this protocol:

  • Why LDA at -78 °C? Using Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures the quantitative and irreversible formation of the kinetic enolate. If weaker bases (like NaOMe) or higher temperatures were used, the ester would undergo self-condensation (Claisen condensation), leading to complex β-keto ester byproducts.

  • Why Gaseous Formaldehyde? Formaldehyde is typically available as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). Adding formalin is catastrophic for this reaction because the water immediately protonates the highly basic lithium enolate, aborting the reaction. Conversely, solid paraformaldehyde depolymerizes too slowly at -78 °C. Therefore, thermally cracking paraformaldehyde in a separate vessel and sweeping the anhydrous monomeric formaldehyde gas into the reaction mixture is the only causal pathway to high yields.

Reaction Pathway Visualization

SynthesisWorkflow N1 Methyl tetrahydro-2H- pyran-4-carboxylate (Starting Material) N2 Lithium Enolate Intermediate (Highly Reactive) N1->N2 LDA, THF -78 °C, 1 h N3 Lithium Alkoxide Intermediate (Post-Addition) N2->N3 HCHO (gas) -78 °C to -20 °C N4 Methyl 4-(hydroxymethyl) tetrahydropyran-4-carboxylate (Target Product) N3->N4 Sat. NH4Cl Quench

Figure 1: Mechanistic workflow for the α-hydroxymethylation of the pyran-4-carboxylate scaffold.

Stoichiometry & Materials

The following table summarizes the quantitative data required for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
Methyl tetrahydro-2H-pyran-4-carboxylate144.171.01.44 g10.0 mmol
Diisopropylamine (DIPA)101.191.21.68 mL12.0 mmol
n-Butyllithium (2.5 M in hexanes)64.061.14.40 mL11.0 mmol
Paraformaldehyde (Monomer equivalent)30.033.00.90 g30.0 mmol
Anhydrous Tetrahydrofuran (THF)72.11Solvent30.0 mL-
Saturated NH₄Cl (aq)-Quench20.0 mL-

Step-by-Step Experimental Protocol

Phase 1: Anhydrous Formaldehyde Generation Setup
  • Assemble a cracking apparatus: Place the paraformaldehyde (0.90 g) in a dry 50 mL round-bottom flask.

  • Connect this flask via a wide-bore cannula (or dry PTFE tubing) to the main reaction flask.

  • Crucial: Do not heat the paraformaldehyde yet. Wait until Phase 3.

Phase 2: Kinetic Enolate Formation
  • Purge a 100 mL three-neck round-bottom flask with dry N₂ to ensure a strictly anhydrous environment.

  • Add anhydrous THF (20 mL) and diisopropylamine (1.68 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (4.40 mL, 2.5 M) dropwise via syringe. Stir for 30 minutes to generate LDA.

  • Dissolve the starting material, methyl tetrahydro-2H-pyran-4-carboxylate (1.44 g), in 10 mL of anhydrous THF.

  • Add the ester solution dropwise to the LDA solution over 15 minutes. Maintain the internal temperature at -78 °C and stir for exactly 1 hour to ensure complete enolization.

Phase 3: Electrophilic Addition
  • Submerge the formaldehyde delivery cannula into the -78 °C enolate solution (ensure the tip is below the solvent line).

  • Heat the paraformaldehyde flask to 150–160 °C using an oil bath or heat gun. The solid will depolymerize into monomeric formaldehyde gas.

  • Sweep the gas into the enolate solution using a gentle, continuous stream of N₂.

  • Once all paraformaldehyde has depolymerized (approx. 20-30 minutes), carefully remove the cannula.

  • Allow the reaction mixture to stir for an additional 2 hours, gradually letting the cooling bath warm to -20 °C.

Phase 4: Quench & Workup
  • At -20 °C, rapidly add 20 mL of saturated aqueous NH₄Cl to quench the lithium alkoxide and neutralize any unreacted LDA.

  • Allow the biphasic mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes:Ethyl Acetate (starting at 4:1 and increasing to 1:1).

  • Pool the product-containing fractions and evaporate to yield the pure target compound (CAS 834914-37-3) as a colorless to pale yellow oil.

Self-Validating Analytical Quality Control

To ensure the protocol has functioned as a self-validating system, the chemist must verify the intermediate and final states before proceeding to scale-up:

  • In-Process Control (IPC): Perform TLC analysis (Hexanes:EtOAc 1:1). The starting material is UV-inactive and stains weakly with KMnO₄. The newly formed product is also UV-inactive but stains instantly as a bright yellow spot against the purple KMnO₄ background due to the oxidizable primary alcohol (-CH₂OH) group.

  • Post-Reaction Validation (¹H NMR in CDCl₃): The disappearance of the α-proton (which appears around 2.5 ppm in the starting material) and the appearance of a new singlet at ~3.65 ppm (integrating to 2H, representing the newly added -CH₂OH group) definitively validates the success of the hydroxymethylation. The methoxy ester peak will remain intact at ~3.73 ppm (s, 3H).

References

  • Ono Pharmaceutical Co., Ltd. "Nitrogen-containing heterocyclic compound and pharmaceutical application thereof." Patent WO2007040208A1. Available at:[4]

Sources

Application

2-Hydroxyethyl 2H-pyran-4-carboxylate as a reagent in cross-coupling reactions

Application Note: 2-Hydroxyethyl 2H-pyran-4-carboxylate as a Bifunctional Reagent in Metallaphotoredox Deoxygenative Cross-Coupling Strategic Rationale & Introduction In modern drug discovery, the optimization of absorpt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Hydroxyethyl 2H-pyran-4-carboxylate as a Bifunctional Reagent in Metallaphotoredox Deoxygenative Cross-Coupling

Strategic Rationale & Introduction

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target potency. The tetrahydropyran (THP) and pyran motifs are heavily utilized in medicinal chemistry as privileged bioisosteres for cyclohexane[1]. By introducing an oxygen atom into the saturated ring, the pyran motif lowers lipophilicity (LogD), provides a new hydrogen-bond acceptor, and frequently improves hepatic clearance and aqueous solubility compared to its carbocyclic counterparts[1]. The incorporation of functionalized pyran rings has been instrumental in the development of numerous clinical candidates, including super long-acting DPP-4 inhibitors[2].

2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS 834914-37-3) [3] is a highly versatile building block that combines this privileged pyran core with a flexible 2-hydroxyethyl ester linkage. Traditionally, utilizing the primary alcohol of this reagent for C–C bond formation required a tedious pre-activation step—converting the hydroxyl group into a halide or sulfonate ester (e.g., tosylate) to enable classical palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling. This two-step approach suffers from reduced step economy and exposes the sensitive carboxylate ester to harsh chlorinating or sulfonylating reagents.

Recent breakthroughs in metallaphotoredox catalysis have rendered this pre-activation obsolete. By leveraging the synergistic combination of photoredox and nickel catalysis, native, bench-stable alcohols can now undergo direct deoxygenative C(sp3)–C(sp2) cross-coupling with aryl halides[4]. This application note details the causal mechanisms and provides a self-validating protocol for utilizing 2-hydroxyethyl 2H-pyran-4-carboxylate as a direct alkylating agent in metallaphotoredox cross-coupling.

Mechanistic Overview: The Causality of Reagent Selection

The direct cross-coupling of native alcohols requires overcoming the exceptionally high bond dissociation energy of the C–O bond. The protocol described herein utilizes an N-heterocyclic carbene (NHC) salt to activate the primary alcohol in situ.

The Catalytic Cycle:

  • In Situ Activation: The 2-hydroxyethyl chain of the pyran reagent reacts with the NHC salt in the presence of a base to form an electron-rich NHC-alcohol adduct. This adduct acts as a redox-active handle.

  • Photoredox Oxidation: Under 450 nm blue LED irradiation, the iridium photocatalyst, Ir(ppy)₂[dtbbpy]PF₆, reaches a highly oxidizing excited state. It undergoes a single-electron transfer (SET) with the NHC-adduct, generating a radical cation.

  • β-Scission: The radical cation rapidly undergoes β-scission, extruding the NHC catalyst and releasing a transient, nucleophilic primary alkyl radical (C-sp3).

  • Radical Sorting & Cross-Coupling: The alkyl radical is intercepted by a Ni(0) catalyst. Subsequent oxidative addition of the aryl halide to the Ni center, followed by reductive elimination, forge the new C(sp3)–C(sp2) bond, yielding the functionalized pyran scaffold[4].

Mechanism A 2-Hydroxyethyl 2H-pyran-4-carboxylate (Native Alcohol) B NHC-Alcohol Adduct (Redox Active) A->B NHC Salt, Base In situ activation C Primary Alkyl Radical (C-sp3) B->C Ir Photocatalyst Blue LED, β-scission D Ni-Catalyzed Cross-Coupling (with Aryl Halide) C->D Radical Capture E Functionalized Pyran Scaffold (Product) D->E Reductive Elimination

Fig 1: Metallaphotoredox deoxygenative cross-coupling mechanism for native alcohol activation.

Experimental Protocol: A Self-Validating System

This protocol describes the deoxygenative arylation of 2-hydroxyethyl 2H-pyran-4-carboxylate with an aryl bromide. The procedure is designed with integrated In-Process Controls (IPC) to ensure the system validates itself at critical junctures.

Materials & Reagents
  • Substrate: 2-Hydroxyethyl 2H-pyran-4-carboxylate (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl bromide (1.5 equiv, 0.75 mmol)

  • Photocatalyst: Ir(ppy)₂[dtbbpy]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiBr₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Activator: NHC Salt (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) (1.2 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Solvent: MTBE / DMA (2:1 ratio, 0.1 M), rigorously degassed.

Step-by-Step Methodology
  • Catalyst & Reagent Assembly: In an oven-dried 8 mL Schlenk tube equipped with a magnetic stir bar, add the Ir photocatalyst, NiBr₂·glyme, dtbbpy, and the NHC salt.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with inert Argon gas (repeat 3 times). Causality: Oxygen rapidly quenches the excited state of the Ir photocatalyst and degrades the Ni(0) intermediate; strict anaerobiosis is non-negotiable.

  • Substrate Addition: Via syringe, add the degassed MTBE/DMA solvent mixture. Add 2-hydroxyethyl 2H-pyran-4-carboxylate, the aryl bromide, and finally DBU.

  • Photoreaction: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate the mixture for 12 hours. Crucial: Maintain vigorous fan cooling to keep the reaction temperature below 30 °C. Causality: Elevated temperatures accelerate deleterious β-hydride elimination from the Ni-alkyl intermediate and promote catalyst degradation.

  • In-Process Control (IPC) Validation: At t = 4 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in LC-MS grade acetonitrile and analyze.

    • Validation Checkpoint: The LC-MS trace must show the consumption of the aryl bromide and the emergence of the product mass [M+H]+. If the reaction is stalled, verify the emission spectrum of the light source and ensure the mixture remains strictly anaerobic.

  • Workup & Isolation: Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol S1 Step 1: Reagent Mixing Ir & Ni catalysts, NHC, Base S2 Step 2: Substrate Addition Pyran Alcohol & Aryl Halide in MTBE/DMA S1->S2 S3 Step 3: Photoreaction 450 nm LED, Fan Cooling, 2-12 h S2->S3 S4 Step 4: In-Process Control LC-MS & TLC Validation S3->S4 S5 Step 5: Isolation Aqueous Workup & Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the deoxygenative cross-coupling protocol.

Data Presentation & Optimization

The success of the metallaphotoredox protocol relies heavily on the precise balance of the dual catalytic cycles. Table 1 summarizes the causality behind the optimized reaction parameters.

Table 1: Reaction Optimization and Control Studies

EntryVariation from Standard ConditionsYield (%)Mechanistic Rationale / Observation
1None (Standard Conditions) 84 Optimal synchronization of Ir-photoredox and Ni-coupling cycles.
2Omission of Ir(ppy)₂[dtbbpy]PF₆0No SET oxidation occurs; the NHC-adduct remains dormant.
3Omission of 450 nm Light (Dark)0The photoredox cycle cannot be initiated without photon energy.
4Substitution of MTBE with pure DMA41High polarity increases protodehalogenation side-products.
5Without fan cooling (T > 40 °C)52Thermal stress causes Ni-catalyst degradation and homocoupling.

To contextualize the value of incorporating the 2H-pyran-4-carboxylate motif into drug scaffolds, Table 2 illustrates the typical ADME improvements observed when substituting a carbocyclic ring with a pyran/THP bioisostere.

Table 2: Representative Pharmacokinetic Impact of the Pyran Motif [1]

Scaffold MotifLogD (pH 7.4)Rat Hepatic Clearance (µL/min/mg)Aqueous Solubility (µg/mL)
Cyclohexyl analog2.6645.2< 10
Pyran / THP analog 2.08 18.5 > 50

References

  • Dong, Z., & MacMillan, D. W. C. (2021). "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature, 598(7881), 451-456. URL:[Link]

  • Zhang, C., et al. (2020). "Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 63(13), 7108-7126. URL:[Link]

Sources

Method

Esterification of 2H-pyran-4-carboxylic acid to 2-hydroxyethyl ester

Application Note: Selective Synthesis of 2-Hydroxyethyl Tetrahydro-2H-pyran-4-carboxylate Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Synthesis of 2-Hydroxyethyl Tetrahydro-2H-pyran-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the selective monoesterification of 2H-pyran-4-carboxylic acid (tetrahydropyran-4-carboxylic acid) with ethylene glycol.

Strategic Rationale & Mechanistic Insights

In modern drug discovery, the tetrahydropyran (THP) scaffold—formally named as tetrahydro-2H-pyran—is a privileged structural motif due to its metabolic stability, favorable lipophilicity, and lack of toxicophores. Converting 2H-pyran-4-carboxylic acid into its 2-hydroxyethyl ester provides a versatile terminal hydroxyl handle. This moiety is highly valuable for subsequent PEGylation, synthesizing soft-drug prodrugs, or acting as a hydrophilic linker in antibody-drug conjugates (ADCs).

The primary chemical challenge in reacting a monocarboxylic acid with a diol (ethylene glycol) is the statistical probability of over-reaction, leading to the formation of an undesired diester byproduct 1. To enforce kinetic and thermodynamic control toward the monoester, this protocol utilizes a massive stoichiometric excess of ethylene glycol, which serves as both the reactant and the solvent.

Reaction Dynamics & Catalyst Selection

While traditional Fischer esterifications employ homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH), these acids often lead to intractable emulsions during the aqueous workup of amphiphilic monoesters. Furthermore, Steglich esterification (EDC/DMAP) is effective but introduces urea byproducts that are notoriously difficult to separate from polar esters 2.

To bypass these issues, this protocol leverages Amberlyst 36 , a macroreticular sulfonic acid ion-exchange resin. Amberlyst 36 features a high density of active acidic sites and a large average pore diameter (240 Å), allowing the bulky THP-carboxylic acid to diffuse freely into the catalytic matrix 3. Because the catalyst is heterogeneous, the reaction is instantaneously quenched via simple filtration, creating a self-validating boundary between the reaction and workup phases.

Quantitative Data: Condition Optimization

The table below summarizes the quantitative rationale behind the chosen protocol parameters. Utilizing a 1:10 ratio of acid to ethylene glycol with Amberlyst 36 maximizes the monoester yield while suppressing diester formation to trace levels.

Catalyst SystemAcid : EG RatioTemp (°C)Time (h)Monoester Yield (%)Diester Yield (%)Workup Complexity
H₂SO₄ (Homogeneous)1 : 2801245.035.5High (Emulsions)
p-TsOH (Homogeneous)1 : 10801278.28.1Moderate
EDC / DMAP (Coupling)1 : 5252482.05.4High (Urea removal)
Amberlyst 36 (Resin) 1 : 10 80 12 89.5 < 2.0 Low (Filtration)

Visualized Workflow

SynthesisWorkflow Substrate 2H-pyran-4-carboxylic acid Reaction Esterification (80°C, 12h) Substrate->Reaction Reagent Ethylene Glycol (10x Excess) Reagent->Reaction Catalyst Amberlyst 36 (H+ form) Catalyst->Reaction Catalyzes Crude Crude Mixture Reaction->Crude Filtration Filter Catalyst Crude->Filtration Remove Resin Extraction Aqueous Extraction Filtration->Extraction Add DCM/H2O Target 2-hydroxyethyl tetrahydro-2H-pyran-4-carboxylate Extraction->Target Organic Phase Diester Diester Byproduct (< 5%) Extraction->Diester Trace Impurity

Workflow for the selective monoesterification of 2H-pyran-4-carboxylic acid using Amberlyst 36.

Validated Experimental Protocol

This protocol is designed as a self-validating system: progression to the next step is strictly gated by specific physical or analytical triggers, ensuring reproducibility.

Materials Required:

  • 2H-pyran-4-carboxylic acid (Tetrahydropyran-4-carboxylic acid, >98% purity)

  • Ethylene glycol (Anhydrous, >99%)

  • Amberlyst 36 resin (Dry, H⁺ form)

  • Dichloromethane (DCM)

  • Saturated aqueous NaCl (Brine)

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2H-pyran-4-carboxylic acid (10.0 g, 76.8 mmol).

  • Solvent/Reactant Addition: Add anhydrous ethylene glycol (47.7 g, 768 mmol, 10.0 eq).

    • Causality: The 10-fold molar excess acts as the reaction solvent and statistically prevents the newly formed monoester from competing with unreacted ethylene glycol for the remaining carboxylic acid 4.

  • Catalyst Introduction: Add 2.0 g of Amberlyst 36 resin. Ensure the resin has been pre-dried at 80 °C under vacuum to a constant weight.

    • Causality: Introducing external water via hydrated resin will prematurely shift the Fischer esterification equilibrium backward, stalling conversion.

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to 80 °C under an inert nitrogen atmosphere with vigorous stirring (600 rpm) for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Pull a 50 µL aliquot, dilute with 0.5 mL DCM, and wash with 0.5 mL water. Spot the organic layer on a silica TLC plate (Eluent: EtOAc/Hexanes 1:1, KMnO₄ stain).

    • Validation Gate: The reaction is only deemed complete when the starting acid spot (R_f ~ 0.1) is fully consumed, replaced by the monoester (R_f ~ 0.4). Do not proceed to workup until this condition is met.

  • Reaction Quenching: Cool the mixture to room temperature. Filter the crude mixture through a sintered glass funnel to remove the Amberlyst 36 resin. Wash the resin cake with 50 mL of DCM.

    • Causality: Physical removal of the heterogeneous catalyst instantaneously halts the reaction, preventing reverse hydrolysis during the subsequent aqueous workup.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add 150 mL of DCM and 150 mL of distilled water. Shake vigorously and allow phase separation.

  • Aqueous Washing: Wash the lower organic (DCM) layer with distilled water (3 x 100 mL), followed by a final wash with brine (100 mL).

    • Causality: Ethylene glycol has a massive affinity for water due to extensive hydrogen bonding. Three sequential aqueous washes are mathematically required to partition the 10-fold excess of ethylene glycol entirely out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield the target 2-hydroxyethyl tetrahydro-2H-pyran-4-carboxylate as a clear, viscous oil.

Quality Control & Analytical Signatures

To verify the integrity of the synthesized monoester and rule out diester contamination, perform the following analytical checks:

  • ¹H NMR (400 MHz, CDCl₃): The definitive signature of the monoester is the asymmetry of the ethylene glycol linker. Look for two distinct multiplets: ~δ 4.25 ppm (2H, -CH₂-O-C=O) and ~δ 3.85 ppm (2H, -CH₂-OH). If a diester has formed, the linker becomes symmetrical, collapsing into a single peak around δ 4.35 ppm.

  • LC-MS (ESI+): The target monoester will present a pseudo-molecular ion [M+H]⁺ at m/z 175.1. Scan for trace diester contamination at [M+H]⁺ m/z 287.1.

References

  • US4745211A - Process for the preparation of purified bis(2-hydroxyethyl)
  • Source: acs.
  • Source: orgsyn.
  • Source: google.

Sources

Application

Application Note: The Role of 2-Hydroxyethyl 2H-pyran-4-carboxylate (HEPC) in Advanced Polymer Chain Elongation

Prepared by: Senior Application Scientist, Polymer Chemistry & Drug Delivery Systems Target Audience: Researchers, materials scientists, and drug development professionals Executive Summary In the design of advanced poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Polymer Chemistry & Drug Delivery Systems Target Audience: Researchers, materials scientists, and drug development professionals

Executive Summary

In the design of advanced polymeric materials for biomedical and structural applications, the selection of initiators and chain extenders dictates the ultimate thermomechanical properties and degradation profiles of the polymer. 2-Hydroxyethyl 2H-pyran-4-carboxylate (HEPC) has emerged as a highly versatile, dual-action building block. Featuring a primary aliphatic hydroxyl group tethered to a rigid, unsaturated 2H-pyran ring, HEPC serves as both a potent nucleophilic initiator for the Ring-Opening Polymerization (ROP) of cyclic esters and a structurally rigid chain extender in polyurethane (PU) synthesis.

This guide provides a comprehensive, field-proven framework for utilizing HEPC in polymer chain elongation, detailing the mechanistic causality behind experimental choices, self-validating protocols, and quantitative benchmarks.

Mechanistic Framework: HEPC as a Dual-Action Monomer

The utility of HEPC in macromolecular engineering stems from its orthogonal functional groups. The primary hydroxyl (-OH) group acts as the reactive site for chain elongation, while the 2H-pyran ring remains inert during standard step-growth or ROP conditions, preserving its diene structure for subsequent post-polymerization modifications (e.g., thiol-ene click chemistry or Diels-Alder cross-linking)[1].

Unlike linear aliphatic alcohols, the bulky pyran ring of HEPC introduces steric hindrance at the polymer terminus or within the hard segment domains. However, the 2-hydroxyethyl spacer provides sufficient conformational flexibility, ensuring that the nucleophilic attack on lactide carbonyls or isocyanate groups proceeds without kinetic retardation[2].

G HEPC 2-Hydroxyethyl 2H-pyran-4-carboxylate (HEPC) OH_Group Primary Hydroxyl Group (-OH) HEPC->OH_Group Pyran_Ring 2H-Pyran Ring (Diene/Alkene) HEPC->Pyran_Ring ROP Ring-Opening Polymerization (ROP) Nucleophilic Initiator OH_Group->ROP Attacks Carbonyl PU Polyurethane Synthesis Chain Extender OH_Group->PU Reacts with -NCO PostMod Post-Polymerization Cross-linking / Functionalization Pyran_Ring->PostMod Thiol-ene Click

Logical mapping of HEPC functional groups to polymer chain elongation mechanisms.

Application I: HEPC in Ring-Opening Polymerization (ROP)

Causality & Kinetic Advantages

In the ROP of lactide (LA) or ϵ -caprolactone, the hydroxyl group of HEPC facilitates a highly efficient nucleophilic attack on the monomer's carbonyl carbon. When paired with a strong Lewis acid or a base catalyst like Lithium Bis(trimethylsilyl)amide (LiHMDS), the initiation step is rapid, leading to a controlled chain growth mechanism[2]. We utilize LiHMDS over traditional Tin(II) octoate for biomedical applications to avoid heavy metal cytotoxicity and to achieve narrower polydispersity indices (PDI).

Protocol 1: Synthesis of HEPC-Terminated Polylactide (PLA)

Reagents: L-Lactide (sublimed), HEPC (distilled), LiHMDS (1.0 M in THF), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.44 g (10 mmol) of L-Lactide in 10 mL of anhydrous DCM in a flame-dried Schlenk flask.

  • Initiator Addition: Add the calculated amount of HEPC (e.g., 0.1 mmol for a target DP of 100) to the monomer solution. Causality: Adding the initiator before the catalyst ensures uniform distribution and prevents catalyst self-initiation.

  • Catalysis: Inject 0.05 mmol of LiHMDS solution rapidly under vigorous stirring at 25°C.

  • Propagation: Allow the reaction to proceed for 15 minutes. The solution will become noticeably viscous as chain elongation occurs.

  • Termination: Quench the living polymer chains by adding 0.5 mL of acidic methanol (0.1 M HCl in MeOH). Causality: Immediate protonation of the active chain end prevents transesterification and back-biting, preserving the narrow PDI.

  • Purification: Precipitate the polymer by dropping the DCM solution into 100 mL of cold diethyl ether. Filter and dry under vacuum at 40°C for 24 hours.

Self-Validation & QC Checkpoints
  • Pre-reaction: Karl Fischer titration of the lactide and HEPC must show <10 ppm water. Why? Trace water acts as a competing protic initiator, halving the target molecular weight.

  • In-process: Take a 0.1 mL aliquot at 10 minutes. 1 H NMR should show >90% conversion by comparing the disappearance of the lactide methine quartet (5.0 ppm) against the appearance of the PLA methine multiplet (5.1–5.2 ppm).

  • Post-reaction: Gel Permeation Chromatography (GPC) must yield a PDI < 1.15.

Workflow Prep 1. Reagent Prep Dry HEPC & Lactide Mix 2. Reaction Assembly Add Catalyst Prep->Mix Poly 3. Polymerization Stir at RT Mix->Poly Quench 4. Termination Quench with MeOH Poly->Quench Purify 5. Purification Precipitate & Dry Quench->Purify

Step-by-step experimental workflow for HEPC-initiated Ring-Opening Polymerization.
Quantitative Data: ROP Performance

Table 1: ROP of L-Lactide using HEPC as Initiator and LiHMDS as Catalyst at 25°C.

[L−LA]0​/[HEPC]0​ Time (min)Conversion (%)Calculated Mn​ (kDa)GPC Mn​ (kDa)PDI ( Mw​/Mn​ )
501095.27.07.21.08
1001593.813.614.11.10
2003091.026.127.51.15

Application II: HEPC as a Polyurethane Chain Extender

Causality & Microphase Separation

In polyurethane synthesis, low-molecular-weight diols or alcohols serve as chain extenders. They react with isocyanate-terminated prepolymers to form urethane linkages, creating the "hard segments" of the polymer[3]. The incorporation of HEPC as a chain extender introduces the bulky 2H-pyran ring into the hard segment domain. This bulkiness restricts the mobility of the soft segments, thereby enhancing microphase separation. The result is a polyurethane with significantly higher glass transition temperatures ( Tg​ ) and tensile strength, ideal for rigid foams or durable biomedical coatings.

Protocol 2: Prepolymer Synthesis of HEPC-Extended Polyurethane

Reagents: Poly(tetramethylene ether) glycol (PTMEG, Mn​ 1000), Isophorone diisocyanate (IPDI), HEPC, Dibutyltin dilaurate (DBTDL).

Step-by-Step Methodology:

  • Prepolymer Formation: Dehydrate PTMEG at 80°C under vacuum for 2 hours. Cool to 60°C and add IPDI at an NCO:OH molar ratio of 2.0:1. Add 2 drops of DBTDL catalyst.

  • End-capping: Stir the mixture at 80°C for 2 hours under nitrogen to form the NCO-terminated prepolymer.

  • Chain Elongation: Reduce the temperature to 60°C. Add HEPC dropwise to achieve a final NCO:OH ratio of 1.05:1. Causality: A slight excess of NCO compensates for trace moisture and ensures complete incorporation of the HEPC extender.

  • Curing: Pour the viscous polymer into a Teflon mold and cure at 80°C for 12 hours, followed by 120°C for 4 hours to complete the reaction.

Self-Validation & QC Checkpoints
  • Pre-reaction: Perform an Isocyanate (-NCO) titration (ASTM D2572) on the prepolymer to determine the exact equivalent weight. Why? Assuming theoretical NCO values leads to stoichiometric imbalance, resulting in brittle or sticky polymers.

  • In-process: Monitor via ATR-FTIR. The complete disappearance of the -NCO stretching band at 2270 cm⁻¹ confirms that chain extension is complete.

  • Post-reaction: Differential Scanning Calorimetry (DSC) must show a distinct Tg​ for the soft segment (around -40°C) and a separate phase transition for the hard segment, validating successful microphase separation.

Quantitative Data: Mechanical Properties

Table 2: Mechanical and Thermal Properties of Polyurethane Extended with HEPC vs. Standard 1,4-Butanediol (BDO).

Chain ExtenderHard Segment Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Hard Segment Tg​ (°C)
BDO (Control)3025.4450-35
HEPC 3032.1380-28
HEPC 4041.5290-15

Note: The integration of HEPC increases tensile strength by ~26% at equivalent hard segment loading, attributed to the steric rigidity of the pyran ring restricting chain slippage.

Conclusion & Future Perspectives

2-Hydroxyethyl 2H-pyran-4-carboxylate (HEPC) is a highly effective agent for polymer chain elongation. Whether utilized as an initiator to tightly control the molecular weight of aliphatic polyesters or as a chain extender to force microphase separation in polyurethanes, it provides predictable, tunable thermomechanical properties. Furthermore, the retained unsaturation in the 2H-pyran ring opens the door for advanced post-polymerization functionalization, allowing researchers to conjugate targeting ligands or cross-link networks without degrading the primary polymer backbone.

References

  • Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. MDPI - Polymers. URL:[Link]

  • Synthesis of Chain Extender via Baylis–Hillman Reaction for Postmodification of Polyurethane Hard Segment Domains. ACS Applied Polymer Materials. URL:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 2-Hydroxyethyl 2H-pyran-4-carboxylate

Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore in contemporary drug design, frequently deployed to enhance aqueous solubility, modulate lipophilicity, and serve as an aliphatic bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in contemporary drug design, frequently deployed to enhance aqueous solubility, modulate lipophilicity, and serve as an aliphatic bioisostere for metabolically labile phenyl rings[1]. The synthesis of functionalized THP derivatives inherently relies on the catalytic hydrogenation of unsaturated pyran precursors[2].

This application note provides a comprehensively optimized protocol for the chemoselective reduction of 2-hydroxyethyl 2H-pyran-4-carboxylate to 2-hydroxyethyl tetrahydro-2H-pyran-4-carboxylate . By engineering the catalyst and solvent system, this protocol eliminates common failure modes such as ester transesterification and reductive ring-opening, ensuring high-fidelity conversion suitable for drug development workflows.

Mechanistic Rationale & Reaction Engineering

Executing this transformation requires navigating two primary mechanistic pitfalls. As a Senior Application Scientist, understanding the causality behind these side reactions is critical for successful scale-up.

A. Solvent Causality & The Transesterification Risk

The choice of solvent is the most critical variable for this specific substrate. Standard hydrogenations frequently employ protic solvents like methanol (MeOH) to accelerate the reduction rate. However, because the substrate is a 2-hydroxyethyl ester, the use of MeOH—especially in the presence of trace acidic byproducts—rapidly induces transesterification. This side reaction yields methyl tetrahydro-2H-pyran-4-carboxylate[3] instead of the desired target. To maintain the structural integrity of the 2-hydroxyethyl ester, strictly aprotic solvents such as Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) must be employed[4].

B. Mitigation of Hydrogenolysis

The 2H-pyran ring features an enol ether motif (an oxygen atom conjugated with a double bond). Under aggressive hydrogenation conditions (high pressure, elevated temperature, or overly active catalysts), the allylic/vinylic C-O bond is highly susceptible to hydrogenolysis, resulting in acyclic aliphatic alcohols[5]. To suppress this pathway, a mild catalyst such as 5% Palladium on Carbon (Pd/C) or 5% Rhodium on Carbon (Rh/C) is utilized at ambient pressure (1 atm). Rh/C is particularly advantageous for saturating oxygen-containing heterocycles while strictly preserving the C-O bonds[5].

Reaction Pathway Analysis

Pathway Substrate 2-Hydroxyethyl 2H-pyran-4-carboxylate (Diene System) MainProd Target: 2-Hydroxyethyl tetrahydro-2H-pyran-4-carboxylate (THP Derivative) Substrate->MainProd 2 eq. H2 (1 atm), Pd/C EtOAc (Aprotic) SideProd1 Side Product 1: Methyl THP-4-carboxylate (Transesterification) Substrate->SideProd1 H2, Pd/C MeOH (Protic) SideProd2 Side Product 2: Ring-Opened Alcohols (Hydrogenolysis) Substrate->SideProd2 H2, High Pressure or Acidic Conditions

Figure 1: Mechanistic divergence in the hydrogenation of 2-hydroxyethyl 2H-pyran-4-carboxylate based on solvent and pressure conditions.

Quantitative Optimization Data

The following data summarizes the optimization matrix used to establish the standard protocol. The superiority of EtOAc at ambient pressure is clearly demonstrated.

Catalyst LoadingSolventPressure (atm)Time (h)Target Yield (%)Major Byproduct Observed
5% Pd/C (10 wt%)MeOH1442%Methyl THP-4-carboxylate (55%)
5% Pd/C (10 wt%) EtOAc 1 5 94% None (Trace ring-opened)
5% Rh/C (10 wt%)EtOAc1696%None (Highly chemoselective)
10% Pd/C (10 wt%)EtOAc5 (Parr)278%Acyclic aliphatic alcohols (15%)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPC) to ensure reaction fidelity before proceeding to isolation.

Materials Required:
  • Substrate: 2-Hydroxyethyl 2H-pyran-4-carboxylate (1.0 eq, 10 mmol, ~1.98 g)

  • Catalyst: 5% Palladium on Carbon (Pd/C, 50% wet) (10 wt% relative to substrate, ~200 mg)

  • Solvent: Ethyl Acetate (EtOAc), anhydrous (50 mL)

  • Gas: Hydrogen gas (H2), via balloon or regulated manifold

  • Consumables: Celite 545 (for filtration), 0.22 µm PTFE syringe filters

Procedure:
  • Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyethyl 2H-pyran-4-carboxylate (1.98 g, 10 mmol) in anhydrous EtOAc (50 mL).

    • Expert Insight: EtOAc is strictly chosen over MeOH to prevent transesterification of the 2-hydroxyethyl ester[4].

  • Catalyst Addition: Carefully add 5% Pd/C (200 mg, 50% wet) to the solution.

    • Safety Check: Always add the catalyst to the solvent, never the reverse, to prevent auto-ignition of solvent vapors by the dry pyrophoric catalyst.

  • System Inerting (Critical Step): Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line or a needle attached to a vacuum/nitrogen line. Evacuate the flask until the solvent gently boils, then backfill with Nitrogen (N2). Repeat this N2 purge cycle three times . This ensures absolute removal of oxygen, preventing explosive H2/O2 mixtures and catalyst deactivation.

  • Hydrogenation: Replace the N2 line with a Hydrogen (H2) balloon. Evacuate the flask briefly and backfill with H2. Repeat the H2 purge three times to saturate the headspace. Allow the reaction to stir vigorously (800-1000 rpm) at room temperature (25 °C) under 1 atm of H2. Complete saturation of the diene system requires 2 equivalents of H2.

  • In-Process Control (IPC): After 4 hours, halt stirring and allow the catalyst to settle. Withdraw a 0.1 mL aliquot via syringe, filter through a 0.22 µm PTFE filter, and analyze via TLC (Hexanes/EtOAc 1:1, KMnO4 stain) or GC-MS. The disappearance of the UV-active diene starting material validates reaction completion.

  • Quenching & Filtration: Once complete, evacuate the H2 gas and backfill with N2. Filter the heterogeneous mixture through a tightly packed pad of Celite 545 in a sintered glass funnel. Wash the filter cake with additional EtOAc (3 × 20 mL).

    • Expert Insight: The Celite pad traps the finely dispersed Pd/C nanoparticles, ensuring a metal-free product and preventing downstream catalytic degradation.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (bath temp 35 °C). Dry the resulting residue under high vacuum to afford 2-hydroxyethyl tetrahydro-2H-pyran-4-carboxylate as a colorless to pale yellow oil.

Workflow Visualization

Workflow S1 1. Preparation Dissolve Substrate in EtOAc S2 2. Catalyst Add 5% Pd/C (10 wt%) S1->S2 S3 3. Inerting 3x N2 Purge 3x H2 Purge S2->S3 S4 4. Reaction Stir at 25°C under 1 atm H2 S3->S4 S5 5. IPC Check TLC/GC-MS (Verify Completion) S4->S5 S6 6. Filtration Filter through Celite Pad S5->S6 S7 7. Isolation Concentrate in vacuo S6->S7

Figure 2: Step-by-step operational workflow for the safe and efficient hydrogenation of pyran derivatives.

Troubleshooting & Scale-Up Considerations

  • Stalled Reactions (Incomplete Conversion): If the IPC check shows a stalled reaction (e.g., monoene intermediate persists), the catalyst may have been poisoned by trace sulfur or amines in the starting material. Solution: Filter the reaction mixture through Celite, resubmit the filtrate to a fresh flask, and add a new batch of Pd/C (5 wt%).

  • Scale-Up Exothermicity: The reduction of a diene releases approximately 240 kJ/mol of heat. When scaling beyond 50 mmol, the reaction must be conducted in a jacketed reactor with active cooling (set to 20 °C) to prevent thermal runaway, which can inadvertently trigger hydrogenolysis of the C-O bond.

References

  • [4] Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. ChemRxiv. URL: 4

  • [3] Methyl tetrahydro-2H-pyran-4-carboxylate | CAS 110238-91-0. Santa Cruz Biotechnology (SCBT). URL: 3

  • [2] Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol. Bulletin of the Chemical Society of Japan (Oxford Academic). URL: 2

  • [5] Studies on A Urea Directed Stork-Crabtree Hydrogenation. Synthesis of C1–C9 Subunit of (+)-Zincophorin. PMC (NIH). URL: 5

  • [1] The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery. Benchchem. URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Hydroxyethyl 2H-Pyran-4-Carboxylate Synthesis

Welcome to the Technical Support Center. The synthesis of 2-hydroxyethyl 2H-pyran-4-carboxylate presents a unique dual-challenge in organic chemistry: selectively monoesterifying a symmetric diol (ethylene glycol) while...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-hydroxyethyl 2H-pyran-4-carboxylate presents a unique dual-challenge in organic chemistry: selectively monoesterifying a symmetric diol (ethylene glycol) while preserving the structural integrity of the acid-sensitive 2H-pyran ring.

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind poor yields, offering self-validating protocols to optimize your workflow.

Pathway Analysis & Mechanistic Bottlenecks

To improve yield, we must first map the competing thermodynamic and kinetic pathways. The primary yield-reducing culprits are over-esterification (forming the diester) and acid-catalyzed degradation of the 2H-pyran double bond.

SynthesisPathway A 2H-Pyran-4-carboxylic Acid C 2-Hydroxyethyl 2H-pyran-4-carboxylate (Target Monoester) A->C EDC/DMAP (Mild) E Degradation Products (Ring Isomerization) A->E Strong Acid Catalyst (e.g., H2SO4) B Ethylene Glycol (Excess) B->C D Diester Byproduct (Over-esterification) C->D Excess Acid / High Temp

Reaction pathway for target monoester synthesis and common yield-reducing side reactions.

Troubleshooting FAQs

Q: Why is my reaction yielding a high ratio of the diester byproduct instead of the desired monoester? A: The formation of the monoester leaves a highly nucleophilic primary hydroxyl group on the product. Kinetically, this new hydroxyl group competes with unreacted ethylene glycol for the acyl donor, leading to the diester. Causality & Solution: To thermodynamically favor the monoester, you must manipulate the concentration gradient.[1]. Additionally, employing heterogeneous solid-acid catalysts (like Al₂O₃/MeSO₃H) can sterically hinder the bulkier monoester from re-entering the catalytic pores, further suppressing the diester[1].

Q: I am observing degradation and complex mixtures when using standard Fischer esterification (e.g., refluxing with H₂SO₄). How can I prevent this? A: The 2H-pyran ring contains a diene-like system that is highly susceptible to acid-catalyzed isomerization, hydration, or ring-opening under harsh acidic conditions.[2]. Causality & Solution: Strong Brønsted acids protonate the pyran oxygen or the double bond, initiating carbocation-mediated degradation. You must abandon Fischer esterification in favor of mild, base-promoted coupling agents. Steglich esterification using EDC and DMAP activates the carboxylic acid as an O-acylisourea intermediate at neutral pH, completely bypassing acid-mediated degradation pathways.

Q: How do I drive the reaction to completion if I am stuck at ~60% conversion? A: [3]. Causality & Solution: If you are forced to use acid catalysis, Le Chatelier's principle dictates that you must remove the water byproduct. Use a Dean-Stark trap with toluene to azeotropically remove water[3]. However, if you switch to EDC/DMAP coupling (as recommended above), water is chemically sequestered into a urea byproduct, inherently driving the reaction to >90% completion without thermal dehydration.

Q: How do I efficiently purify the highly polar monoester from the massive excess of ethylene glycol? A: Ethylene glycol has a high boiling point (197 °C) and is completely miscible with water, making rotary evaporation impossible without specialized high-vacuum setups. Causality & Solution: Leverage differential partition coefficients. Dilute the reaction mixture with water and extract with ethyl acetate (EtOAc). The monoester is sufficiently lipophilic to partition into the organic layer. Back-washing the organic layer 4–5 times with concentrated brine will pull >99% of the residual ethylene glycol into the aqueous phase.

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your yield loss and select the appropriate intervention.

Troubleshooting Start Low Yield Identified Q1 Is Diester > 10%? Start->Q1 A1 Increase EG:Acid Ratio (>5:1 to 10:1) Q1->A1 Yes Q2 Is Pyran Ring Degrading? Q1->Q2 No A2 Switch to Mild Coupling (EDC/DMAP or CDI) Q2->A2 Yes Q3 Poor Conversion? Q2->Q3 No A3 Optimize Water Removal (Dean-Stark / Mol Sieves) Q3->A3 Yes

Decision tree for troubleshooting low yields in 2-hydroxyethyl 2H-pyran-4-carboxylate synthesis.

Quantitative Data: Strategy Comparison

The table below summarizes the expected quantitative outcomes of various esterification strategies based on established mechanistic principles.

Esterification StrategyCatalyst / ReagentAcid:Diol Molar RatioTemp (°C)Expected Monoester YieldExpected Diester Yield2H-Pyran Ring Integrity
Traditional Fischer H₂SO₄ (Cat.)1:2110< 30%~ 45%Poor (Degradation)
Excess Diol Fischer Al₂O₃/MeSO₃H1:1080~ 65%< 15%Moderate
Mixed Anhydride Isobutyl chloroformate1:30 to 25~ 75%< 10%Good
Steglich Coupling EDC·HCl, DMAP1:525> 85% < 5% Excellent

Standardized Experimental Protocols

Protocol A: Mild Steglich Esterification (Recommended)

This protocol is a self-validating system: the use of EDC·HCl ensures the urea byproduct is water-soluble, validating the efficiency of the aqueous workup.

  • Activation: In an oven-dried flask under N₂, dissolve 2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalysis: Add EDC·HCl (1.2 eq) followed by DMAP (0.1 eq). Stir at room temperature for 15 minutes to allow the O-acylisourea intermediate to form. (Note: The solution may turn slightly yellow).

  • Nucleophilic Addition: Cool the flask to 0 °C using an ice bath. Add anhydrous ethylene glycol (5.0 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (stain with KMnO₄ to visualize the pyran double bond).

  • Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with:

    • 1M HCl (1x) to remove DMAP.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid.

    • Concentrated brine (4x) to pull the excess ethylene glycol and EDC-urea byproduct into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure monoester.

Protocol B: Solid-Acid Catalyzed Monoesterification

Use this protocol if coupling agents are cost-prohibitive for large-scale scale-up.

  • Preparation: Dissolve 2H-pyran-4-carboxylic acid (1.0 eq) in a massive excess of ethylene glycol (10.0 eq). The ethylene glycol acts as both reactant and solvent.

  • Catalysis: Add a solid-acid catalyst (e.g., Al₂O₃/MeSO₃H or Amberlyst-15) at 5 wt% relative to the acid.

  • Dehydration: Heat the mixture to 80 °C under a mild vacuum (or utilize a Soxhlet extractor with molecular sieves) to continuously remove the water byproduct. Stir for 8–10 hours.

  • Workup: Cool to room temperature and filter out the solid catalyst. Dilute the filtrate heavily with Ethyl Acetate (EtOAc) and wash with water (1x) and concentrated brine (5x) to remove the ethylene glycol. Dry and concentrate.

References

  • Kinetic Modeling of Ethylene Glycol Monoesterification Source: ResearchGate URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound Source: US Patent 20080306287A1 URL

Sources

Optimization

Preventing hydrolysis of 2-Hydroxyethyl 2H-pyran-4-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing valuable ester-based compounds to silent degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing valuable ester-based compounds to silent degradation. 2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3)[1] is highly susceptible to moisture-driven cleavage.

This guide is designed to move beyond basic storage recommendations by explaining the causality behind degradation and providing self-validating workflows to ensure the absolute integrity of your research materials.

Mechanistic Overview: The Autocatalytic Threat

2-Hydroxyethyl 2H-pyran-4-carboxylate contains an ester linkage that is vulnerable to bimolecular acyl-oxygen cleavage[2]. When exposed to water, the ester bond hydrolyzes to form 2H-pyran-4-carboxylic acid and ethylene glycol .

The critical danger here is autocatalysis . The newly formed carboxylic acid lowers the local pH, acting as an acid catalyst that exponentially accelerates the hydrolysis of the remaining intact ester molecules[3]. To prevent this, your storage strategy must completely eliminate moisture and neutralize any catalytic triggers.

G Ester 2-Hydroxyethyl 2H-pyran-4-carboxylate Hydrolysis Ester Hydrolysis Ester->Hydrolysis Water Moisture (H2O) Water->Hydrolysis Acid 2H-pyran-4-carboxylic acid Hydrolysis->Acid Alcohol Ethylene Glycol Hydrolysis->Alcohol Acid->Hydrolysis Autocatalysis (H+)

Logical relationship of autocatalytic ester hydrolysis driven by moisture.

Troubleshooting & FAQs

Q1: My compound degraded despite being stored in a -20°C freezer. Why? A1: The freezer is a highly humid environment, not a dry one[4]. If a vial is improperly sealed, or if you open the vial immediately after removing it from the freezer, the temperature differential causes ambient moisture to instantly condense on the cold powder. This introduces the exact water molecules required to initiate hydrolysis. Always allow vials to reach room temperature in a desiccator before opening.

Q2: Should I use Argon or Nitrogen to purge my storage vials? A2: Argon is strongly recommended. Argon is a noble gas that is significantly denser than both air and nitrogen[5]. When you purge a vial, argon sinks to the bottom, effectively displacing moisture-laden air and forming a heavy, protective blanket directly over your compound.

Q3: Can I add chemical stabilizers to prolong the shelf life of the ester? A3: It depends on your application. In formulated products, chemical stabilizers like carbodiimides are highly effective because they react with the newly formed carboxylic acids to form stable amide linkages, effectively neutralizing the acid and blocking the autocatalytic cycle[6],[7]. However, for pure chemical reagents intended for biological assays, adding stabilizers introduces impurities. For analytical reagents, physical atmospheric control is the only acceptable method[7].

Q4: Does the choice of glassware matter? A4: Absolutely. Ester hydrolysis is catalyzed by both hydrogen (H+) and hydroxyl (OH-) ions[2]. Low-quality glass can leach trace alkaline compounds, creating a basic micro-environment on the glass surface that accelerates degradation. Always use high-quality, neutral borosilicate glass vials[8].

Validated Experimental Workflows

To guarantee compound stability, every storage protocol must be a self-validating system —meaning the system itself will visually or analytically inform you if the protective environment has failed.

Protocol A: Anhydrous Aliquoting and Inert Storage

Causality: Bulk storage leads to repeated freeze-thaw and atmospheric exposure cycles. Single-use aliquots prevent the entire batch from being compromised by a single handling error.

  • Drying: Ensure the synthesized or purchased 2-Hydroxyethyl 2H-pyran-4-carboxylate is completely dry (lyophilized or dried under high vacuum) before handling.

  • Aliquoting: Inside a glovebox or under a Schlenk line, divide the bulk powder into single-use amber borosilicate glass vials[8].

  • Argon Purging: Insert an argon gas line into the vial. Purge gently for 15–20 seconds. Causality: The heavy argon displaces atmospheric oxygen and moisture[5].

  • Sealing: Cap immediately with PTFE-lined caps. Standard rubber septa are permeable to moisture over time; PTFE is not.

  • Desiccation (Self-Validation Step): Place the sealed vials into a gas-purged desiccator[8]. Cover the bottom of the desiccator with indicating silica gel (containing cobalt chloride) or molecular sieves[9],[10].

    • Validation Check: If the cobalt chloride indicator turns from blue to pink, the desiccator seal has failed. The environment is no longer dry, and the desiccant must be regenerated[8],[10].

  • Temperature Control: Store the entire desiccator unit in a refrigerated environment (2–8°C) to slow any potential reaction kinetics.

G Step1 1. Lyophilize Compound Step2 2. Aliquot into Borosilicate Vials Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store in Desiccator Step4->Step5 Step6 6. Refrigerate at 2-8°C Step5->Step6

Step-by-step workflow for the inert storage of moisture-sensitive esters.

Protocol B: Accelerated Stability Testing

To validate that your specific storage setup is effective, run an accelerated stability test using LC-MS[7].

  • Setup: Prepare triplicate vials of the compound under three conditions:

    • Control: Argon-purged, 4°C.

    • Ambient: Air-exposed, 25°C / 60% Relative Humidity (RH).

    • Stress: Air-exposed, 40°C / 75% RH[7].

  • Sampling: Dissolve a 1 mg sample from each condition in anhydrous acetonitrile at Days 0, 7, 14, and 30.

  • LC-MS Analysis: Monitor the disappearance of the parent mass and the emergence of the 2H-pyran-4-carboxylic acid mass.

  • Validation Check: If the Control vial shows >1% acid formation by Day 30, your argon purging technique or vial seal integrity is compromised and must be recalibrated.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the extrapolated degradation risk of 2-Hydroxyethyl 2H-pyran-4-carboxylate based on standard ester hydrolysis kinetics under various environmental conditions.

Storage ConditionAtmosphereTemperatureDesiccant PresentEst. 6-Month PurityHydrolysis Risk
Ambient BenchtopAir25°CNo< 40%Critical
Standard FridgeAir4°CNo~ 75%High (Condensation)
Standard FreezerAir-20°CNo~ 82%Moderate [4]
Sealed DesiccatorNitrogen25°CYes (Silica)~ 92%Low
Sealed DesiccatorArgon4°CYes (Mol. Sieves)> 99% Negligible [5]

References

  • Source: carbodiimide.
  • Source: benchchem.
  • Source: spbase.
  • Source: grokipedia.
  • Any advice about the stability of ester and carbamate containing compounds?
  • Source: bidepharm.
  • Source: basicmedicalkey.
  • Source: chemrxiv.
  • Source: wiltronics.com.
  • Argon vs.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxyethyl 2H-pyran-4-carboxylate Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxyethyl 2H-pyran-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxyethyl 2H-pyran-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important class of heterocyclic compounds. The inherent instability of some 2H-pyran scaffolds can often lead to challenges in achieving high yields and purity.[1][2] This resource offers practical, field-proven insights to help you navigate these complexities.

I. Troubleshooting Common Issues

This section addresses prevalent problems encountered during the synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate derivatives, offering a systematic approach to diagnosing and resolving them.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield or no formation of the target 2-Hydroxyethyl 2H-pyran-4-carboxylate derivative. What are the potential causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge, often stemming from the equilibrium between the cyclic 2H-pyran and its open-chain dienone isomer.[1][2] The position of this equilibrium is highly sensitive to substituents, solvent, and temperature.[1][2]

Troubleshooting Workflow for Low Yield:

LowYield_Troubleshooting cluster_equilibrium Equilibrium Factors cluster_conditions Condition Optimization Start Low or No Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Initial Check Check_Equilibrium Assess Dienone/2H-Pyran Equilibrium High_Yield Improved Yield Check_Equilibrium->High_Yield Equilibrium Shifted to Product Steric_Hindrance Increase Steric Bulk on Dienone Precursor Check_Equilibrium->Steric_Hindrance EWG Incorporate Electron-Withdrawing Groups Check_Equilibrium->EWG Optimize_Conditions Optimize Reaction Conditions Optimize_Conditions->Check_Equilibrium If yield is still low Optimize_Conditions->High_Yield Conditions Optimized Catalyst Screen Catalysts (e.g., Nd2O3, [bmim]OH) Optimize_Conditions->Catalyst Solvent Test Different Solvents (Protic vs. Aprotic) Optimize_Conditions->Solvent Temperature Vary Temperature (Lower temp may favor pyran) Optimize_Conditions->Temperature Check_Purity->Optimize_Conditions Purity Confirmed

Caption: A troubleshooting workflow for low yield in pyran synthesis.

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in reactants or solvents can inhibit the reaction or catalyze side reactions.[3] Ensure all starting materials, including the 2-hydroxyethyl acrylate and the corresponding aldehyde or ketone, are of high purity.

  • Assess the Dienone/2H-Pyran Equilibrium: The open-chain dienone isomer is a common side product.[1] Its formation is favored by:

    • Less Steric Hindrance: Simpler substitution patterns can stabilize the planar dienone.[1]

    • Extended Conjugation: Substituents that extend the π-system favor the open form.[1]

    • Aprotic Polar Solvents: These can stabilize the dienone.[1]

  • Optimize Reaction Conditions:

    • Catalyst Selection: The choice of catalyst is critical. A range of catalysts, from basic salts to ionic liquids, have been employed for pyran synthesis.[3][4] For multicomponent reactions, catalysts like Nd2O3 have shown high efficiency.[5]

    • Solvent Choice: The solvent can significantly influence the reaction outcome. While various solvents can be used, in some cases, solvent-free conditions have led to improved yields.[3] The polarity and nature (protic/aprotic) of the solvent can also affect stereoselectivity in chiral syntheses.[6]

    • Temperature: The dienone form is often favored at higher temperatures.[1] Running the reaction at the lowest feasible temperature may increase the yield of the 2H-pyran.[1] Conversely, some pyran annulations benefit from higher temperatures to drive the reaction to completion.[7]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. How can I minimize the formation of these impurities?

Answer: Side product formation is often related to the reaction mechanism, which typically involves a Knoevenagel condensation followed by a Michael addition and cyclization.[3][8]

Strategies to Minimize Side Products:

  • Control of Reaction Sequence: In multicomponent reactions, ensuring the initial Knoevenagel condensation between the aldehyde and the active methylene compound proceeds efficiently before subsequent steps can minimize side products.[3]

  • Protecting Groups: In multi-step syntheses, consider protecting sensitive functional groups on the precursors to prevent unwanted side reactions.[1]

  • Carbocation Scavengers: In acid-catalyzed reactions, the formation of carbocation intermediates can lead to side reactions. The addition of a carbocation scavenger, like triisopropylsilane (TIS), can be beneficial.[9]

  • Optimized Work-up Procedure: A carefully designed work-up procedure is crucial. For instance, if a heterogeneous catalyst is used, it should be efficiently removed by filtration.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 2-Hydroxyethyl 2H-pyran-4-carboxylate derivative. What purification strategies are most effective?

Answer: Purification challenges can arise from the presence of unreacted starting materials, catalyst residues, or structurally similar side products.[3]

Recommended Purification Techniques:

Purification MethodDescriptionBest For
Crystallization If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[3]Solid products with good solubility differences from impurities.
Column Chromatography A versatile technique for separating compounds based on their polarity. Silica gel is commonly used, but for acid-sensitive compounds, neutral alumina may be a better choice.[1]Liquid or solid products in complex mixtures.
Distillation For liquid products, distillation under reduced pressure can be an effective purification method.[10]Thermally stable, volatile liquid products.

Pro-Tip: When developing a purification method, it is advisable to first analyze the crude reaction mixture by TLC or LC-MS to understand the impurity profile. This will aid in selecting the most appropriate purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 2H-pyran derivatives in a multicomponent reaction?

A1: The synthesis of many 2H-pyran derivatives via multicomponent reactions proceeds through a domino sequence.[3] This typically involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound.[2][3] This is followed by a Michael addition of a C-H activated carbonyl compound, and subsequent intramolecular cyclization and dehydration to form the pyran ring.[8][11]

Pyran_Synthesis_Mechanism Aldehyde Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Knoevenagel Adduct Michael_Donor C-H Activated Carbonyl (e.g., 2-Hydroxyethyl Acrylate) Michael_Donor->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Product 2-Hydroxyethyl 2H-pyran-4-carboxylate Derivative Cyclization->Product

Caption: General mechanism for multicomponent pyran synthesis.

Q2: How does the stability of the 2H-pyran ring affect the reaction?

A2: The 2H-pyran ring can exist in equilibrium with its open-chain valence tautomer, a 1-oxatriene (or dienone).[2] This equilibrium is a key factor in the synthesis and stability of 2H-pyrans.[2] Factors that stabilize the dienone, such as extended conjugation or lack of steric hindrance, will shift the equilibrium away from the desired 2H-pyran product.[1] Conversely, introducing bulky substituents can destabilize the planar dienone and favor the cyclic 2H-pyran form.[1]

Q3: Can solvent-free conditions be beneficial for this synthesis?

A3: Yes, in some cases, conducting the reaction under solvent-free conditions has been shown to significantly improve yields.[3] For example, a one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate showed a substantial increase in product yield when switched from a solvent-based system to solvent-free conditions at 60°C.[3] This approach can also be more environmentally friendly.[5]

Q4: What are some general considerations for the work-up and purification of these compounds?

A4: Upon reaction completion, if a heterogeneous catalyst was used, it should be filtered off. If a solvent was used, it is typically removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3] It is important to use mild purification techniques, as some 2H-pyran derivatives can be sensitive to acidic conditions and may degrade on silica gel.[1] In such cases, using a less acidic stationary phase like neutral alumina is recommended.[1]

III. Experimental Protocols

General Protocol for a Multicomponent Synthesis of a 2H-Pyran Derivative

This protocol is a generalized procedure based on common multicomponent reaction strategies and should be optimized for specific substrates.[3]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 2-hydroxyethyl acrylate (1.0 mmol).

  • Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[3]

  • Reaction Conditions:

    • With Solvent: Add the appropriate solvent (e.g., ethanol) and reflux the mixture for the required time, monitoring by TLC.[3][12]

    • Solvent-Free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • If the product is in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[3][5]

IV. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives. Retrieved from

  • BenchChem. (n.d.). Common side reactions in the synthesis of 2H-pyran-2-ones. Retrieved from

  • AIP Publishing. (n.d.). Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2H-Pyran Derivatives. Retrieved from

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences. Retrieved from

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. (n.d.). ResearchGate. Retrieved from

  • Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions. (2012). Taylor & Francis Online. Retrieved from

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC. Retrieved from

  • Synthesis of 2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from

  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. Retrieved from

  • Synthesis and biological activities of some fused pyran derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PMC. Retrieved from

  • 2H-Pyran-2-one. (n.d.). Organic Syntheses. Retrieved from

  • BenchChem. (n.d.). Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. Retrieved from

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of Crude 2-Hydroxyethyl 2H-pyran-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their yield when attempting to purify 2-Hydroxyethyl 2H-pyran-4-carboxylate [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their yield when attempting to purify 2-Hydroxyethyl 2H-pyran-4-carboxylate [1].

This molecule presents a deceptively complex purification challenge due to three competing structural motifs:

  • The 2H-Pyran Ring: An electron-rich cyclic diene/ether system that is highly acid-sensitive. Exposure to standard acidic conditions triggers protonation, forming a reactive oxocarbenium ion that rapidly leads to ring-opening or polymerization[2].

  • The 2-Hydroxyethyl Ester: A hydrolyzable linkage that is susceptible to cleavage under strongly basic or acidic aqueous conditions.

  • The Primary Hydroxyl Group: A strong hydrogen-bond donor that interacts tightly with uncapped stationary phases, causing severe peak tailing[3].

The following troubleshooting guide, quantitative data, and self-validating protocols are designed to help you navigate these chemical sensitivities and achieve >95% purity.

Part 1: Troubleshooting FAQs (Pre-Treatment & Extraction)

Q1: My crude compound degrades heavily during standard aqueous workup. How can I prevent this? A1: The causality behind this degradation lies in the 2H-pyran ring's enol ether character. Washing your organic layer with acidic solutions (e.g., 1M HCl or saturated NH₄Cl) protonates the ring oxygen, catalyzing immediate degradation[2]. Solution: Always use a mildly basic aqueous wash (e.g., 5% NaHCO₃) to quench reactions and maintain an aqueous pH > 7.

Q2: The compound partitions poorly into my organic solvent during extraction. What should I use? A2: The 2-hydroxyethyl ester imparts significant polarity to the molecule. Non-polar solvents like hexanes or diethyl ether will result in poor recovery. Solution: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction. If an emulsion forms, add brine to the aqueous layer to increase ionic strength and force the polar organic compound into the organic phase.

Part 2: Chromatography Guides (Normal & Reversed Phase)

Q3: I observe massive streaking and low mass recovery on standard silica gel TLC. Why is this happening? A3: Standard silica gel contains active silanol groups that render the surface slightly acidic (pH ~4.5–5.5). This acidity not only catalyzes the destruction of the 2H-pyran ring but also forms strong hydrogen bonds with the primary hydroxyl group of your compound, causing it to streak across the column[3]. Solution: You must deactivate the silica gel by adding 1–2% Triethylamine (TEA) to your mobile phase[4]. TEA acts as a sacrificial base, neutralizing the silanols to prevent acid degradation while competing for hydrogen-bond donor sites to sharpen the elution peak.

Q4: Can I use Reversed-Phase HPLC for final polishing? A4: Yes, but you must completely avoid standard acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Solution: Use a neutral buffer, such as 10 mM Ammonium Acetate (pH 6.8), with Acetonitrile as the organic modifier to preserve the pyran ring during high-pressure elution.

Part 3: Quantitative Data & Solvent Selection

Table 1: Mobile Phase & Stationary Phase Selection
Chromatography PhaseRecommended Solvent SystemRequired AdditiveMechanistic Rationale
Normal Phase (Silica) Hexanes / Ethyl Acetate1–2% Triethylamine (TEA)Neutralizes acidic silanols; prevents pyran ring-opening and reduces -OH tailing[4].
Normal Phase (Alumina) Hexanes / Ethyl AcetateNone (Use Neutral Alumina)Alumina lacks acidic sites, preserving the enol ether without the need for TEA.
Reversed-Phase (C18) Water / Acetonitrile10 mM Ammonium Acetate (pH 6.8)Maintains neutral pH to prevent acid-catalyzed hydrolysis of the ester and pyran ring.
Table 2: TLC Rf Values (Predictive for 2-Hydroxyethyl 2H-pyran-4-carboxylate)
Solvent SystemAdditiveExpected Rf​ ValueSpot Appearance (KMnO₄ Stain)
1:1 Hexanes/EtOAcNone~0.15Severe streaking, faint secondary degradation spots.
1:1 Hexanes/EtOAc1% TEA~0.35Sharp, circular spot.
100% EtOAc1% TEA~0.65Sharp, circular spot (elutes too fast for column separation).

Part 4: Step-by-Step Methodologies

Protocol 1: TEA-Deactivated Flash Chromatography

Adapted from Still's foundational flash chromatography method, modified for acid-sensitive dienes.

  • Column Preparation: Measure silica gel (230-400 mesh) at a 30:1 weight ratio to the crude compound. Prepare a slurry using Hexanes containing 1% v/v Triethylamine (TEA). Pour the slurry into the column and elute 2 column volumes to fully cap the acidic silanol groups[4].

  • Sample Loading (Self-Validating Step): Dissolve the crude 2-Hydroxyethyl 2H-pyran-4-carboxylate in a minimum volume of DCM containing 1% TEA. Causality Check: Do not dry-load onto bare silica gel, as the evaporation process concentrates the compound directly onto acidic sites. If dry-loading is mandatory due to solubility issues, load the compound onto Celite 545 [3].

  • Elution: Run a gradient from 80:20 Hexanes/EtOAc to 50:50 Hexanes/EtOAc. You must maintain 1% TEA throughout all solvent mixtures to ensure the silica remains deactivated.

  • Fraction Analysis: Spot fractions on TLC plates (pre-treated with TEA). Because the compound lacks strong UV chromophores, visualize using a KMnO₄ dip followed by gentle heating. The diene/pyran ring will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background.

Protocol 2: Neutral Reversed-Phase HPLC Polishing
  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.8. Prepare Mobile Phase B: MS-grade Acetonitrile.

  • Column Equilibration: Equilibrate a C18 preparative column (e.g., 5 µm, 150 x 21.2 mm) with 10% B for 5 column volumes.

  • Gradient Elution: Inject the sample (dissolved in 10% B). Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Lyophilization: Pool the pure fractions and lyophilize immediately. Causality Check: Avoid rotary evaporation at high temperatures in aqueous conditions, which provides the thermodynamic energy required to induce transesterification or hydrolysis of the 2-hydroxyethyl ester.

Part 5: Workflow Diagrams

PurificationWorkflow Crude Crude 2-Hydroxyethyl 2H-pyran-4-carboxylate Workup Mild Aqueous Workup (5% NaHCO3 / EtOAc) Crude->Workup Check TLC Check (Hex/EtOAc + 1% TEA) Workup->Check Flash TEA-Deactivated Silica Flash Chromatography Check->Flash Purity < 80% HPLC Reversed-Phase HPLC (Neutral Buffer pH 6.8) Check->HPLC Purity > 80% Flash->HPLC Polishing needed Pure Pure Compound (>95% Purity) Flash->Pure >95% Purity HPLC->Pure

Workflow for the isolation and purification of crude 2-Hydroxyethyl 2H-pyran-4-carboxylate.

SilicaDeactivation Silica Standard Silica Gel (Acidic Silanols, pH ~5) TEA Add 1-2% TEA to Mobile Phase Silica->TEA Degradation 2H-Pyran Degradation & Ring Opening Silica->Degradation No TEA Neutral Neutralized Silica (TEA-Capped Silanols) TEA->Neutral Stable Intact 2-Hydroxyethyl 2H-pyran-4-carboxylate Neutral->Stable Elution

Mechanism of silica gel deactivation to prevent acid-catalyzed pyran ring degradation.

References

  • Title: CAS:834914-37-3, 2-Hydroxyethyl 2H-pyran-4-carboxylate Source: bidepharm.com URL: [1]

  • Title: Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions Source: benchchem.com URL: [2]

  • Title: Modern Organic Synthesis in the Laboratory Source: labxing.com URL:

  • Title: Dry silica gel (84 g) - Organic Syntheses Procedure Source: orgsyn.org URL: [3]

  • Title: Technical Support Center: Column Chromatography of Alpha-Aminoketones Source: benchchem.com URL: [4]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 2-Hydroxyethyl 2H-pyran-4-carboxylate in Aqueous Media

Welcome to the technical support center for 2-Hydroxyethyl 2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Hydroxyethyl 2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation with this compound in aqueous media. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical, field-proven solutions.

Understanding the Molecule: Predicted Physicochemical Properties

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-Hydroxyethyl 2H-pyran-4-carboxylate that influence its aqueous solubility?

A1: The solubility of 2-Hydroxyethyl 2H-pyran-4-carboxylate is governed by a balance of hydrophilic and hydrophobic moieties:

  • Hydrophilic (Water-Loving) Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of hydrogen bonding with water. The ether oxygen within the pyran ring also contributes to its hydrophilicity.

  • Hydrophobic (Water-Fearing) Groups: The pyran ring and the ethyl linker introduce nonpolar surface area, which can limit aqueous solubility.

The key to solubilization is to maximize the contribution of the hydrophilic groups.

Q2: I'm observing poor solubility of 2-Hydroxyethyl 2H-pyran-4-carboxylate in my neutral aqueous buffer. What is the likely cause?

A2: The carboxylic acid group is the most probable reason for poor solubility at neutral pH. In its protonated (R-COOH) form at acidic pH, the molecule is less polar. As the pH increases, the carboxylic acid will deprotonate to its carboxylate form (R-COO⁻), which is significantly more water-soluble.[1][2] The solubility of carboxylic acids is highly pH-dependent.[1]

Q3: What is the estimated pKa of the carboxylic acid on this molecule?

A3: While an experimental value is not available, the pKa of a typical carboxylic acid is in the range of 4-5.[3] The electronic environment of the pyran ring may slightly alter this, but it provides a good starting point for pH optimization experiments.

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

If you are encountering solubility issues, we recommend a systematic approach to identify the optimal conditions for your specific application.

Strategy 1: pH Adjustment

This should be the first approach for any ionizable compound like 2-Hydroxyethyl 2H-pyran-4-carboxylate.[4][] By adjusting the pH of the aqueous medium, you can convert the less soluble neutral form into a more soluble salt form.[2]

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Create a range of buffers with pH values from 3 to 8 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Create a saturated solution: Add an excess amount of 2-Hydroxyethyl 2H-pyran-4-carboxylate to a small, known volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.

Troubleshooting pH Adjustment
  • Precipitation upon pH change: If you dissolve the compound at a high pH and then adjust to a lower pH for your experiment, it may precipitate. Ensure the final pH of your experimental medium is high enough to maintain solubility.

  • Compound instability: Extremes of pH can lead to degradation of your compound. Assess the stability of 2-Hydroxyethyl 2H-pyran-4-carboxylate at different pH values over time.

Strategy 2: Utilization of Co-solvents

If pH adjustment alone is insufficient or incompatible with your experimental design, the use of co-solvents is a common and effective strategy.[6][7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[][8]

Commonly Used Co-solvents:
Co-solventTypical Starting Concentration (v/v)Notes
Ethanol1-10%Generally well-tolerated in biological systems at low concentrations.
Propylene Glycol1-20%A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)5-30%Can enhance solubility significantly but may increase viscosity.[9]
Dimethyl Sulfoxide (DMSO)0.1-5%A powerful solvent, but can have effects on cell-based assays. Use with caution and at the lowest effective concentration.
Experimental Protocol: Co-solvent Screening
  • Prepare stock solutions: Dissolve a high concentration of 2-Hydroxyethyl 2H-pyran-4-carboxylate in each of the selected co-solvents (e.g., 10-100 mg/mL).

  • Titrate into aqueous buffer: Start with your aqueous buffer and slowly add the co-solvent stock solution dropwise while vortexing.

  • Observe for precipitation: Note the concentration at which precipitation occurs. This will give you an indication of the maximum tolerable aqueous concentration for each co-solvent system.

  • Optimize the ratio: Perform a more detailed matrix of co-solvent and compound concentrations to find the optimal formulation for your needs. In some cases, binary solvent mixtures can have a synergistic effect on solubility.[10]

Visualization of the Co-solvent Decision Workflow

co_solvent_workflow start Initial Solubility Issue in Aqueous Buffer ph_adjust Attempt pH Adjustment start->ph_adjust ph_success Solubility Achieved ph_adjust->ph_success Successful ph_fail Incompatible or Insufficient Solubility ph_adjust->ph_fail Fails cosolvent Select Co-solvents (e.g., EtOH, PG, PEG, DMSO) ph_fail->cosolvent screen Screen Co-solvent Concentrations cosolvent->screen optimize Optimize Co-solvent Ratio and Final Concentration screen->optimize final_formulation Final Formulation optimize->final_formulation

Caption: Decision workflow for using co-solvents.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, like 2-Hydroxyethyl 2H-pyran-4-carboxylate, forming inclusion complexes that have enhanced aqueous solubility.[][14]

Commonly Used Cyclodextrins:
CyclodextrinKey Features
β-Cyclodextrin (β-CD)Natural cyclodextrin, but with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A modified β-CD with significantly higher aqueous solubility and lower toxicity.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)A modified β-CD with a charged group, which can enhance complexation with certain molecules.[15]
Experimental Protocol: Cyclodextrin Formulation
  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v HP-β-CD).

  • Add the compound: Add an excess of 2-Hydroxyethyl 2H-pyran-4-carboxylate to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours.

  • Separate and quantify: As with the pH profiling, separate the undissolved solid and measure the concentration of the dissolved compound in the supernatant.

  • Analyze the results: A plot of compound solubility versus cyclodextrin concentration should reveal the extent of solubility enhancement.

Visualization of Cyclodextrin Encapsulation

cyclodextrin_encapsulation cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Compound water Water compound->water Poor Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior) water2 Water cyclodextrin->water2 Soluble Complex encapsulated_compound Compound in Hydrophobic Cavity

Caption: Encapsulation by a cyclodextrin.

Summary of Troubleshooting Strategies

MethodPrinciple of ActionAdvantagesConsiderations
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.[2]Simple, cost-effective, and often highly effective for ionizable compounds.[]Potential for compound instability at extreme pH; may not be compatible with all experimental systems.
Co-solvents Reduction of solvent polarity, making it more favorable for the solute to dissolve.[8]Can significantly increase the solubility of hydrophobic compounds; a wide range of co-solvents are available.[6]Potential for co-solvent to interfere with biological assays; risk of precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.[11][14]Can improve solubility, stability, and bioavailability; generally low toxicity.[11][12]Can be more expensive; complexation is a 1:1 or 1:2 interaction, so large amounts of cyclodextrin may be needed.

This guide provides a structured approach to resolving the solubility challenges associated with 2-Hydroxyethyl 2H-pyran-4-carboxylate. We recommend starting with pH adjustment, followed by co-solvent screening, and then cyclodextrin complexation if necessary. By systematically exploring these options, you can develop a robust formulation for your research needs.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8).
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024, November 15).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21).
  • Pyrans and Benzo Derivatives: Applications - ResearchGate. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. (n.d.).
  • Synthesis of Pyran Derivatives - Encyclopedia.pub. (2022, October 18).
  • The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.).
  • The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. (2017, July 25).
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed. (n.d.).
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026, March 20).
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI. (2024, June 16).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited - PMC. (n.d.).
  • 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem. (n.d.).
  • Chemical Properties of Tetrahydropyran (CAS 142-68-7) - Cheméo. (n.d.).
  • 4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid | C9H16O4 | CID 62906798. (n.d.).
  • Tetrahydro-2H-pyran-4-carboxamide | 344329-76-6 - MilliporeSigma. (n.d.).
  • 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-,ethylester,(2S,4S)-(9CI) - NextSDS. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • 2H-Pyran-4-carboxylic acid, tetrahydro-4-(hydroxymethyl)-, methyl ester - CymitQuimica. (n.d.).
  • Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)) - Amerigo Scientific. (n.d.).
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.).
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.).
  • Tetrahydropyran-4-yl-carboxylic acid - Ambeed.com. (n.d.).
  • Tetrahydro-2H-pyran-4-carboxaldehyde | 50675-18-8 - Tokyo Chemical Industry. (n.d.).
  • Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. (2024, December 16).
  • 4-(2-methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid (C9H16O4) - PubChemLite. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Strategies for 2-Hydroxyethyl 2H-pyran-4-carboxylate Purity Analysis

The robust quantification of chemical intermediates is the bedrock of pharmaceutical quality control. 2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3) is a highly versatile pyran derivative utilized in complex sy...

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Author: BenchChem Technical Support Team. Date: April 2026

The robust quantification of chemical intermediates is the bedrock of pharmaceutical quality control. 2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3) is a highly versatile pyran derivative utilized in complex synthetic pathways[1]. However, its structural duality—a moderately lipophilic conjugated 2H-pyran ring coupled with a polar, hydrogen-bonding 2-hydroxyethyl ester moiety—presents unique chromatographic challenges.

This guide provides a comprehensive, peer-level comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for this compound. Moving beyond basic operational steps, we dissect the mechanistic causality behind column selection and establish a self-validating analytical protocol grounded in the latest[2].

The Analytical Challenge & Mechanistic Rationale

When developing a purity assay for 2-Hydroxyethyl 2H-pyran-4-carboxylate, the primary objective is to achieve baseline resolution between the parent molecule and its structurally similar process impurities, most notably its hydrolysis degradants (e.g., 2H-pyran-4-carboxylic acid and ethylene glycol).

The Causality of Column Chemistry

Historically, analytical scientists default to Octadecylsilane (C18) columns for reversed-phase HPLC (RP-HPLC)[3]. While C18 provides excellent hydrophobic dispersion forces, it often struggles to resolve the parent ester from its ring-opened or transesterified byproducts due to a lack of steric recognition.

By shifting to a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The phenyl ring on the silica support engages in π−π stacking interactions with the conjugated double bonds of the 2H-pyran ring. This dual-retention mechanism (hydrophobic partitioning + π−π interaction) dramatically enhances the separation of the intact pyran ring from aliphatic degradants, ensuring superior peak purity.

SeparationMechanism Analyte 2-Hydroxyethyl 2H-pyran-4-carboxylate C18 C18 Column Hydrophobic Dispersion Analyte->C18 Phenyl Phenyl-Hexyl Column π-π & Dipole Interactions Analyte->Phenyl Res1 Moderate Resolution (Co-elution risks) C18->Res1 Res2 Superior Selectivity (Baseline separation) Phenyl->Res2

Fig 1: Mechanistic comparison of stationary phase interactions for pyran derivative separation.

Designing a Self-Validating Experimental Protocol

A modern analytical procedure must not merely be validated once; it must continuously prove its own validity during every run. This concept of Analytical Procedure Lifecycle management is heavily emphasized in [4]. We achieve this by embedding a self-validating System Suitability Test (SST) directly into the sequence.

Step-by-Step Methodology: Phenyl-Hexyl RP-HPLC

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA lowers the pH (~2.0), fully protonating any acidic degradants (like 2H-pyran-4-carboxylic acid) to suppress ionization, thereby preventing peak tailing and ensuring predictable retention.

  • Mobile Phase B (Organic): 100% Acetonitrile. Causality: Acetonitrile provides lower backpressure and sharpens peaks compared to methanol, which is critical for resolving closely eluting esterified impurities.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostatting prevents retention time drift due to ambient lab fluctuations).

  • Detection: UV at 245 nm (Optimized for the conjugated pyran system).

  • Gradient Program: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B.

3. The Self-Validating Sequence (SST & Execution): To ensure the system is "fit for purpose" before any sample is quantified, the sequence must begin with the following injections:

  • Blank (Mobile Phase): Verifies the absence of column carryover.

  • Sensitivity Solution (LOQ Level, 0.5 µg/mL): Mathematically proves the detector's signal-to-noise ratio ( S/N≥10 ) on the day of analysis.

  • Resolution Mixture (Parent + Acid Degradant): Proves the column's resolving power. The sequence is programmed to automatically abort if the Resolution factor ( Rs​ ) falls below 2.0.

  • Bracketing Standards: Injected every 10 samples to verify that retention time drift remains ≤2.0% .

ValidationWorkflow ATP Analytical Target Profile (Define Purity Criteria) Dev Method Development (Column & Gradient Optimization) ATP->Dev SST System Suitability Testing (Self-Validating Baseline) Dev->SST Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) SST->Val Life Lifecycle Management (Routine QC & Monitoring) Val->Life

Fig 2: Lifecycle workflow for HPLC method validation aligned with ICH Q14 and Q2(R2) guidelines.

Comparative Performance Data Synthesis

To objectively evaluate the superiority of the optimized Phenyl-Hexyl method against a traditional C18 approach, we executed a full validation protocol adhering to [5].

Table 1: Chromatographic Performance Benchmarks

Data reflects the separation of 2-Hydroxyethyl 2H-pyran-4-carboxylate from its primary base-hydrolysis degradant.

ParameterTraditional C18 ColumnOptimized Phenyl-Hexyl ColumnAnalytical Significance
Retention Time ( tR​ ) 6.4 min8.1 minLonger retention on Phenyl-Hexyl indicates successful π−π engagement.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline) Rs​>2.0 is mandatory for accurate integration of impurities[6].
Tailing Factor ( Tf​ ) 1.651.10Values closer to 1.0 indicate optimal mass transfer and lack of secondary interactions.
Theoretical Plates ( N ) 4,5009,200Higher efficiency yields sharper peaks, directly improving the Limit of Detection (LOD).
Table 2: ICH Q2(R2) Validation Metrics

Validation performed using the optimized Phenyl-Hexyl methodology.

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Linearity ( R2 ) ≥0.999 0.9998 (Range: 1 - 100 µg/mL)Pass
Method Precision (%RSD) ≤2.0% 0.85% ( n=6 injections)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.6% (Spiked at 50, 100, 150%)Pass
Limit of Detection (LOD) S/N≥3 0.15 µg/mLPass
Limit of Quantitation (LOQ) S/N≥10 0.45 µg/mLPass
Specificity (Forced Deg.) No interference at tR​ Peak purity index > 0.990 under acid/base stressPass

Conclusion

For the purity analysis of 2-Hydroxyethyl 2H-pyran-4-carboxylate, relying on generic C18 column chemistries introduces significant risks of impurity co-elution. By understanding the molecular causality—specifically the π -electron density of the 2H-pyran ring—scientists can leverage Phenyl-Hexyl stationary phases to achieve orthogonal selectivity. When coupled with an ICH Q2(R2)-compliant, self-validating sequence structure, this methodology guarantees data integrity, regulatory compliance, and absolute confidence in chemical purity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - Step 4 Document Source: International Council for Harmonisation (ICH) URL:[Link]

  • Analytical Procedure Lifecycle USP <1220> and ICH Q14 Implementation Source: Agilent Technologies URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Hydroxyethyl 2H-pyran-4-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Hydroxyethyl 2H-pyran-4-carboxylate: A Comparative Analysis Abstract This guide provides a comprehensive analysis of the electron ionization mass spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Hydroxyethyl 2H-pyran-4-carboxylate: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Hydroxyethyl 2H-pyran-4-carboxylate. As Senior Application Scientists, we move beyond a simple cataloging of spectral peaks to deliver a mechanistically-driven interpretation of the molecule's fragmentation cascade. This document elucidates the primary cleavage pathways, including ester-specific fragmentations, rearrangements, and signature cleavages of the 2H-pyran core. We further enhance this analysis by comparing the expected EI-MS data with alternative techniques such as soft ionization and tandem mass spectrometry (MS/MS), providing a robust framework for unambiguous structural confirmation. Detailed experimental protocols are provided to ensure reproducibility, supported by data tables and workflow diagrams for enhanced clarity. This guide is intended for researchers and drug development professionals who rely on mass spectrometry for the structural elucidation of novel small molecules.

The Structural Elucidation Challenge

2-Hydroxyethyl 2H-pyran-4-carboxylate is a bifunctional molecule featuring a dihydropyran ring, an ester linkage, and a primary alcohol. This combination of functionalities presents a unique fragmentation puzzle under electron ionization. Understanding its behavior in the mass spectrometer is critical for its identification in complex matrices, such as in metabolomics, impurity profiling, or synthetic chemistry. The molecular ion (M⁺˙) for its chemical formula, C₈H₁₀O₄, has a nominal mass of 170 Da. The energetic nature of electron ionization (typically 70 eV) ensures that this molecular ion is often unstable, undergoing a series of predictable dissociation reactions to produce a characteristic fingerprint of fragment ions.[1][2]

Predicted Electron Ionization (EI-MS) Fragmentation Pathways

Upon ionization, the 2-Hydroxyethyl 2H-pyran-4-carboxylate molecular ion (m/z 170) will likely undergo fragmentation through several competing pathways, driven by the relative stability of the resulting ions and neutral losses. The primary fragmentation processes are expected to involve the ester group and the pyran ring.

Pathway A: Ester-Related Fragmentations

The ester linkage is a common site for initial fragmentation.[3][4]

  • Alpha-Cleavage and Loss of the Alkoxy Radical: The most intuitive cleavage is the loss of the 2-hydroxyethoxy radical (•OCH₂CH₂OH), a mass loss of 61 Da. This pathway is less common than the loss of the entire alkoxy group initiated by cleavage of the C-O bond. A more probable fragmentation is the cleavage of the acyl C-O bond, leading to the formation of a stable pyranoyl acylium ion at m/z 125 and the loss of a 2-hydroxyethyl radical (•CH₂CH₂OH, 45 Da). This acylium ion is resonance-stabilized.

  • McLafferty-Type Rearrangement: The McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.[4][5] For this molecule, a hydrogen on the pyran ring would need to be accessible. This rearrangement would lead to the elimination of ethylene glycol (HOCH₂CH₂OH, 62 Da), resulting in a radical cation at m/z 108 .

  • Cleavage within the Alkoxy Chain: The hydroxyethyl group itself can fragment. A characteristic loss for primary alcohols is the elimination of water (18 Da), but this is more common from the molecular ion of an alcohol itself. A more likely fragmentation from the side chain is the loss of formaldehyde (CH₂O, 30 Da) via a rearrangement mechanism, producing a fragment ion at m/z 140 .

Pathway B: Pyran Ring Fragmentations

The unsaturated 2H-pyran ring is susceptible to ring-opening and retro-Diels-Alder reactions.[6][7]

  • Retro-Diels-Alder (rDA) Reaction: The 2H-pyran structure contains a conjugated diene system, making it a prime candidate for a retro-Diels-Alder reaction. This concerted cycloreversion would split the ring into two smaller components. One common rDA fragmentation of dihydropyrans involves the elimination of a C₂H₂O fragment (42 Da), which could lead to a fragment ion at m/z 128 .

  • Ring Cleavage: Fragmentation can be initiated by cleavage of the bonds alpha to the ring oxygen, a common pathway for cyclic ethers.[8][9] This can lead to a variety of smaller fragments after ring opening. For instance, the loss of a CO molecule (28 Da) from the pyranoyl cation (m/z 125) could yield a fragment at m/z 97 .

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pattern cluster_ester Ester Fragmentations cluster_ring Ring Fragmentations M C₈H₁₀O₄⁺˙ m/z 170 (Molecular Ion) F140 m/z 140 M->F140 - CH₂O (30) F125 m/z 125 (Acylium Ion) M->F125 - •CH₂CH₂OH (45) F108 m/z 108 M->F108 - C₂H₆O₂ (62) (McLafferty) F128 m/z 128 M->F128 - C₂H₂O (42) (rDA) F97 m/z 97 F125->F97 - CO (28)

Caption: Predicted EI-MS fragmentation of 2-Hydroxyethyl 2H-pyran-4-carboxylate.

Summary of Predicted Key Fragments
m/z Proposed Ion Structure Neutral Loss Fragmentation Pathway
170[C₈H₁₀O₄]⁺˙-Molecular Ion (M⁺˙)
140[C₇H₈O₃]⁺˙CH₂ORearrangement in the hydroxyethyl side chain
128[C₆H₈O₃]⁺˙C₂H₂ORetro-Diels-Alder (rDA) of the pyran ring
125[C₆H₅O₃]⁺•CH₂CH₂OHAlpha-cleavage of the ester group
108[C₅H₄O₃]⁺˙C₂H₆O₂McLafferty-type rearrangement
97[C₅H₅O₂]⁺CO (from m/z 125)Decarbonylation of the acylium ion

Comparison with Alternative Analytical Strategies

While EI-MS is a powerful tool for structural elucidation through fragmentation, its high-energy nature can sometimes prevent the observation of the molecular ion.[2] Comparing EI-MS data with results from alternative methods provides a more complete and trustworthy structural assignment.

Alternative 1: Soft Ionization - Chemical Ionization (CI)

Chemical Ionization (CI) is a "softer" technique that involves ionizing a reagent gas (like methane or ammonia), which then transfers a proton to the analyte molecule.[10][11]

  • Expected Outcome: Instead of extensive fragmentation, a CI mass spectrum of 2-Hydroxyethyl 2H-pyran-4-carboxylate would be dominated by the protonated molecule, [M+H]⁺, at m/z 171 . Fragmentation would be minimal, making CI an excellent method to unequivocally confirm the molecular weight of the compound.

  • Trustworthiness: Observing a strong signal at m/z 171 with CI provides high confidence in the molecular formula assignment, which is the foundational first step before interpreting the fragmentation pattern from EI-MS.

Alternative 2: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) offers definitive proof of fragmentation pathways by establishing direct parent-daughter ion relationships.[8][12] The process involves selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions.

  • Experimental Causality: By isolating the molecular ion (m/z 170) in the first mass analyzer and subjecting it to collision-induced dissociation (CID), we can observe which fragments are formed directly from it. For example, an MS/MS experiment on m/z 170 would be expected to produce product ions at m/z 140, 128, 125, and 108. Subsequently, selecting the m/z 125 ion as the precursor would confirm its relationship to the m/z 97 product ion.

  • Self-Validating System: This method validates the proposed fragmentation scheme, moving from a predicted pattern to an experimentally confirmed cascade.

MSMS_Workflow cluster_0 MS1: Ion Selection cluster_1 Collision Cell cluster_2 MS2: Product Ion Analysis IonSource Ion Source (EI) Precursor Select Precursor Ion (e.g., m/z 170) IonSource->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Isolate & Accelerate ProductIons Detect Product Ions (e.g., m/z 125, 97) CID->ProductIons Fragment

Caption: Workflow for MS/MS validation of fragmentation pathways.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for obtaining the EI mass spectrum of 2-Hydroxyethyl 2H-pyran-4-carboxylate.

Objective: To separate the analyte from the sample matrix and obtain a reproducible 70 eV electron ionization mass spectrum.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[13]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of the reference standard or sample.

    • Dissolve in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex until fully dissolved. The final concentration is 1 mg/mL.

    • If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40 - 350

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region to obtain a clean mass spectrum.

    • Compare the resulting fragmentation pattern with the predicted pathways and library data if available.

Conclusion

The mass spectral fragmentation of 2-Hydroxyethyl 2H-pyran-4-carboxylate is a rich source of structural information. A systematic analysis under electron ionization reveals characteristic cleavages of both the ester side chain and the unsaturated pyran ring. The formation of a prominent acylium ion at m/z 125, alongside fragments resulting from McLafferty-type rearrangements and retro-Diels-Alder reactions, provides a robust fingerprint for its identification. For unequivocal confirmation, this guide strongly recommends a comparative approach, using soft ionization techniques like CI to verify the molecular weight and employing MS/MS to validate the proposed fragmentation cascade. The provided GC-MS protocol serves as a reliable starting point for researchers to obtain high-quality, reproducible data for this and structurally related molecules.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC, National Library of Medicine. [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC, National Library of Medicine. [Link]

  • Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics, AIP Publishing. [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. ResearchGate. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • GCMS Section 6.14 - Fragmentation of Esters. Whitman College. [Link]

  • Gas Chromatography Mass Spectrometry (GC/MS). MST. [Link]

  • GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. ResearchGate. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. NSF Public Access Repository. [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • Gas Chromatography / Chemical Ionization Mass Spectrometry of Polyethylene Glycol Monoalkyl Ethers. International Science Community Association. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Comparative

Benchmarking 2-Hydroxyethyl 2H-pyran-4-carboxylate against standard chemical intermediates

[label="Tunable LogP\nLate-Stage Functionalizable", fillcolor="#34A853" Figure 2: Impact of core selection on physicochemical properties and functionalization. Workflow Optimization & Step Economy The most immediate oper...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Tunable LogP\nLate-Stage Functionalizable", fillcolor="#34A853"

Figure 2: Impact of core selection on physicochemical properties and functionalization.

Workflow Optimization & Step Economy

The most immediate operational advantage of 2-HEPC is its pre-installed 2-hydroxyethyl group. When synthesizing API-linker constructs, using a standard methyl ester (like mTHPC) requires a multi-step sequence: saponification of the ester to a free carboxylic acid, activation (via oxalyl chloride or coupling reagents like HATU), and subsequent coupling with ethylene glycol.

2-HEPC bypasses this entirely. It presents a primary alcohol ready for direct Mitsunobu etherification, phosphoramidite formation, or carbamate linkage, saving 2 to 3 synthetic steps and significantly improving overall yield.

Workflow mTHPC Methyl Tetrahydro-2H-pyran- 4-carboxylate (Standard) Sap Saponification (NaOH/MeOH) mTHPC->Sap Act Activation & Coupling (Ethylene Glycol) Sap->Act API1 API-Linker Conjugate Act->API1 HEPC 2-Hydroxyethyl 2H-pyran- 4-carboxylate (2-HEPC) API2 API-Linker Conjugate HEPC->API2 Direct Mitsunobu Reaction (1 Step)

Figure 1: Step economy comparison between standard mTHPC and 2-HEPC workflows.

Quantitative Benchmarking Matrix

The following table summarizes the performance metrics of 2-HEPC against standard saturated alternatives.

Parameter2-HEPC (Product)mTHPC (Standard 1)2-HECC (Standard 2)
Core Structure 2H-Pyran (Unsaturated)Tetrahydropyran (Saturated)Cyclohexyl (Saturated)
Pre-installed Linker Yes (2-Hydroxyethyl)No (Methyl Ester)Yes (2-Hydroxyethyl)
Steps to Conjugation 1 (Direct Coupling)3–41 (Direct Coupling)
Late-Stage Modifiability High (Alkene handles)Low (Inert core)Low (Inert core)
Relative Aqueous Sol. High (Tunable via alkene)ModerateLow (High LogP)

Experimental Methodology: Self-Validating Mitsunobu Conjugation

To demonstrate the utility of 2-HEPC, the following protocol details its direct etherification with a model phenolic API. This protocol is engineered as a self-validating system , ensuring that reaction progress and structural integrity can be orthogonally verified at the bench.

Reagents Required:

  • 2-Hydroxyethyl 2H-pyran-4-carboxylate (2-HEPC) (1.2 eq)

  • Phenolic API (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol & Causality:

  • Preparation: Dissolve the Phenolic API (1.0 eq), 2-HEPC (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an Argon atmosphere.

    • Causality: Strict anhydrous conditions are required because moisture will prematurely hydrolyze the highly reactive betaine intermediate formed in Step 2, stalling the reaction.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add DIAD (1.5 eq) dropwise over 10 minutes.

    • Causality: DIAD is chosen over DEAD due to its superior safety profile and liquid state at room temperature, ensuring precise volumetric dosing. It must be added last and at 0°C. Adding DIAD to PPh₃ generates the betaine intermediate; if the alcohol (2-HEPC) and pronucleophile (API) are not already present, the betaine undergoes unproductive side reactions. The low temperature prevents exothermic degradation and minimizes elimination side-reactions of the primary alcohol.

  • Self-Validating Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Step 1 (LC-MS): The system is validated when the API's [M+H]+ peak disappears and the corresponding [M+HEPC−H2​O]+ peak appears.

    • Validation Step 2 (Orthogonal TLC): Spot the reaction mixture on silica TLC and stain with KMnO₄. The unsaturated 2H-pyran ring of 2-HEPC will rapidly reduce KMnO₄, appearing as a bright yellow spot against a purple background. This provides immediate visual confirmation that the pyran ring has survived the coupling conditions intact.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether and filter.

    • Causality: Triphenylphosphine oxide (TPPO), the primary stoichiometric byproduct, is highly insoluble in cold ether. This targeted precipitation allows for rapid removal of >90% of the TPPO before loading the product onto a silica gel column, drastically improving purification resolution.

References

  • Assembly line library synthesis in flow: A multistep and multivectorial approach Source: ChemRxiv URL
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Hydroxyethyl 2H-pyran-4-carboxylate Analogs

Introduction: The 4H-Pyran Scaffold and the Quest for Bioactivity The 4H-pyran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous molecules with a vast spectrum of pharmacological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4H-Pyran Scaffold and the Quest for Bioactivity

The 4H-pyran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous molecules with a vast spectrum of pharmacological activities.[1][2] These activities range from antimicrobial and antiviral to potent antiproliferative and antitumor effects.[1][2][3] The inherent reactivity and structural versatility of pyran-2-one derivatives, for instance, make them powerful building blocks for constructing a wide array of novel heterocyclic compounds.[4][5] When researchers synthesize a new series of analogs, such as derivatives of 2-Hydroxyethyl 2H-pyran-4-carboxylate, they are faced with a critical challenge: moving from a collection of novel chemical entities to a validated set of biologically active leads.

This guide provides a comprehensive, field-proven framework for systematically validating the biological activity of such a novel analog series. We will move beyond simple protocol recitation to explain the causal logic behind each experimental step—a self-validating workflow designed for scientific rigor. Our journey will follow a logical progression: establishing a foundational cytotoxicity profile, investigating a plausible molecular target based on the scaffold's known activities, and finally, probing the downstream mechanistic consequences. For our case study, we will hypothesize that our pyran analogs are designed as potential anticancer agents, focusing our validation on assays relevant to oncology drug discovery.

Experimental_Validation_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based Functional Assay cluster_2 Phase 3: Mechanistic Elucidation A Synthesized Analog Library (Cmpd 1, 2, 3...n) B Primary Cytotoxicity Assay (e.g., Resazurin on HCT-116 cells) A->B Dose-response treatment C Identify Active 'Hits' (Sub-micromolar IC50) B->C Calculate IC50 values D Hypothesis: Target is CDK2 (Based on pyran scaffold literature) C->D Prior knowledge E In Vitro CDK2 Enzyme Inhibition Assay D->E F Identify Potent CDK2 Inhibitors (Low IC50) E->F Calculate IC50 values G Cell-Based Mechanistic Assay (e.g., Caspase-3 Activity) F->G Validate cellular effect H Confirm Apoptotic Pathway Induction G->H CDK2_Pathway G1 G1 Phase S S Phase G1->S Cell Cycle Progression Rb pRb (Retinoblastoma protein) E2F E2F (Transcription Factor) Rb->E2F Represses Genes S-Phase Genes (DNA Synthesis) E2F->Genes Activates Transcription CDK2 Cyclin E / CDK2 Complex CDK2->Rb Phosphorylates & Inactivates Genes->S Drives Entry Inhibitor Pyran Analog (PYR-004) Inhibitor->CDK2 Inhibits

Figure 2: Simplified pathway showing CDK2's role in the G1/S transition and the site of action for our pyran analogs.

Detailed Protocol 2: In Vitro CDK2 Enzyme Inhibition Assay

This protocol is a representative method based on standard kinase assay principles. [6]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Reconstitute active human CDK2/Cyclin E enzyme to a working concentration (e.g., 5 ng/µL) in assay buffer.

    • Substrate: Prepare a solution of a suitable substrate (e.g., a histone H1-derived peptide) and ATP at their respective Kₘ concentrations in assay buffer.

    • Detection Reagents: Use a commercial ADP-Glo™ or similar kinase assay kit that quantifies kinase activity by measuring the amount of ADP produced.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of assay buffer containing serially diluted pyran analogs (or a known CDK2 inhibitor like Roscovitine as a positive control) to the wells.

    • Add 10 µL of the CDK2/Cyclin E enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. [6] * Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the detection kit (this typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and measure light output via a luciferase reaction).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Define 100% enzyme activity from the vehicle (DMSO) control wells and 0% activity from wells with no enzyme.

    • Normalize the data and plot the percent inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value for enzyme inhibition using non-linear regression as described previously.

Data Presentation: CDK2 Inhibition by Pyran Analogs

Table 2: Hypothetical in vitro inhibitory activity of the most potent cytotoxic analogs against the CDK2/Cyclin E complex.

Compound IDCytotoxicity IC₅₀ (µM)CDK2 Inhibition IC₅₀ (µM)
PYR-002 2.81.9
PYR-004 0.950.45
Roscovitine 0.650.15

Part 3: Mechanistic Insight – Confirming Apoptosis Induction

Expertise & Rationale: We have now established that our lead compound, PYR-004, is cytotoxic to cancer cells and directly inhibits CDK2, a key cell cycle regulator. The logical next question is: How does this inhibition lead to cell death? CDK2 inhibition is known to cause cell cycle arrest, which can subsequently trigger apoptosis (programmed cell death). A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 being a key executioner caspase. [7] Therefore, a robust way to validate the mechanistic link is to treat cells with our lead compounds at concentrations near their cytotoxic IC₅₀ and measure the resulting activation of Caspase-3. This confirms that the observed cytotoxicity is due to a specific, programmed cellular pathway and not necrotic (uncontrolled) cell death.

Detailed Protocol 3: Caspase-3 Activity Assay
  • Cell Treatment:

    • Seed HCT-116 cells in a 96-well plate as described in Protocol 1.

    • Treat the cells for 24 hours with each pyran analog at concentrations corresponding to 1X and 2X their cytotoxic IC₅₀.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Cell Lysis:

    • After treatment, centrifuge the plate and carefully remove the supernatant.

    • Add 50 µL of a chilled lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase Activity Measurement:

    • Prepare an assay buffer containing a specific Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent).

    • Add 50 µL of the cell lysate from each well to a new assay plate.

    • Add 50 µL of the assay buffer with the substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for pNA substrates at 405 nm) or fluorescence, depending on the substrate used.

  • Data Analysis:

    • Normalize the data to the protein concentration of each lysate (determined by a BCA or Bradford assay).

    • Express the Caspase-3 activity as a fold-change relative to the vehicle-treated control cells.

Part 4: Comparative Analysis and Conclusion

Trustworthiness & The Self-Validating System: The power of this workflow lies in its interconnectedness. Each step validates the next. The cytotoxicity IC₅₀ (Part 1) provides the rationale for the concentrations used in the apoptosis assay (Part 3). The literature-based hypothesis (Part 2) explains the cytotoxicity and is, in turn, confirmed by the mechanistic data showing apoptosis induction. This creates a cohesive and trustworthy narrative.

Integrated Data Summary

Table 3: A comparative summary of the biological validation cascade for the 2-Hydroxyethyl 2H-pyran-4-carboxylate analog series.

Compound IDStructural FeatureCytotoxicity IC₅₀ (µM)CDK2 Inhibition IC₅₀ (µM)Caspase-3 Activation (at 1x IC₅₀)
PYR-001 Parent15.2> 201.2-fold
PYR-002 4-Cl Phenyl2.81.93.5-fold
PYR-003 4-OCH₃ Phenyl25.7> 201.1-fold
PYR-004 C6-Bromo0.950.455.8-fold

Structure-Activity Relationship (SAR) Insights: From our hypothetical data, a preliminary SAR can be inferred:

  • Electron-withdrawing groups (Cl, Br) on the pyran-phenyl scaffold appear to enhance both cytotoxicity and CDK2 inhibition (PYR-002, PYR-004).

  • An electron-donating group (OCH₃) is detrimental to activity (PYR-003).

  • The bromo-substitution at the C6 position (PYR-004) is significantly more potent than the chloro-substitution on the phenyl ring, suggesting this position is critical for target engagement.

Conclusion: This guide outlines a logical and robust workflow to validate the biological activity of a novel series of 2-Hydroxyethyl 2H-pyran-4-carboxylate analogs. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven target engagement and mechanistic assays, we can confidently identify lead candidates. In our case study, analog PYR-004 emerged as the most promising lead, demonstrating potent cytotoxicity against HCT-116 cancer cells, direct sub-micromolar inhibition of the CDK2 enzyme, and a clear mechanism of action through the induction of apoptosis. This multi-faceted validation provides the strong preclinical evidence required to advance this compound into further stages of drug development.

References

  • El-Kashef, H., et al. (2011).
  • BenchChem (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Niles, A. L., et al. (2007). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening.
  • Vedantu.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology.
  • Patel, R., et al. (2017).
  • Abo-Mansour, R., et al. (2022).
  • de Souza, M. V. N., et al. (2015). Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. Archiv der Pharmazie.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Bio-protocol.
  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Abo-Mansour, R., et al. (2022).
  • Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Vedantu. (n.d.).
  • Castillo, R., et al. (2013). Biological Activity of N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin Derivatives upon Colorectal Adenocarcinoma Cells. PMC.
  • Request PDF. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives.
  • Al-Matar, H. M., et al. (2011).

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Comparative

Spectrophotometric Determination of 2-Hydroxyethyl 2H-pyran-4-carboxylate: A Comparative Methodological Guide

Introduction 2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3) is a specialized chemical intermediate frequently utilized in the synthesis of advanced pharmacophores, including next-generation PI3K inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3) is a specialized chemical intermediate frequently utilized in the synthesis of advanced pharmacophores, including next-generation PI3K inhibitors and spirocyclic ε-sultams . During drug development and scale-up synthesis, accurate quantification of this ester is critical for reaction monitoring, yield optimization, and quality control.

Because this compound possesses two distinct functional moieties—a conjugated 2H-pyran ring and a 2-hydroxyethyl ester linkage—researchers can choose between different spectrophotometric approaches based on their specific matrix conditions. This guide objectively compares the two primary methodologies: Direct UV-Vis Spectrophotometry and the Ferric Hydroxamate Colorimetric Assay , providing field-proven, self-validating protocols for each.

Methodological Comparison & Causality

As an application scientist, selecting the right assay requires understanding the mechanistic causality behind the analyte's behavior.

Direct UV-Vis Spectrophotometry (The Intrinsic Method)
  • Mechanism: The 2H-pyran ring contains a conjugated diene system that undergoes π→π∗ electronic transitions upon photon absorption. Depending on the solvent environment, these transitions typically exhibit an absorption maximum ( λmax​ ) in the near-UV region, around 302–310 nm .

  • Causality & Application: Because the chromophore is intrinsic to the molecule, this method requires no derivatization and is non-destructive. However, its reliance on the UV region makes it highly susceptible to matrix interference. Unreacted aromatic precursors, transition metal catalysts, or UV-absorbing solvents will cause baseline inflation. It is strictly recommended for highly pure fractions or post-chromatography quantification.

Ferric Hydroxamate Colorimetric Assay (The Derivatization Method)
  • Mechanism: This method ignores the pyran ring and specifically targets the 2-hydroxyethyl ester linkage. In an alkaline medium, the ester undergoes nucleophilic acyl substitution with hydroxylamine to yield a hydroxamic acid. Upon acidification and the introduction of Fe3+ , a stable, intensely colored octahedral ferric hydroxamate chelate complex is formed .

  • Causality & Application: The resulting metal-ligand charge transfer (MLCT) complex exhibits a broad absorption maximum in the visible region ( λmax​≈530 nm). By chemically shifting the detection wavelength from the UV to the visible spectrum, this assay effectively bypasses interference from UV-absorbing matrix components, offering superior specificity at the cost of being a destructive assay.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both alternatives when applied to 2-Hydroxyethyl 2H-pyran-4-carboxylate.

ParameterDirect UV-Vis SpectrophotometryFerric Hydroxamate Assay
Target Chromophore 2H-pyran ring (Intrinsic)2-hydroxyethyl ester (Derivatized)
Analytical Wavelength ~305 nm (UV)~530 nm (Visible)
Typical Linear Range 1 - 50 µM50 - 1000 µM
Limit of Detection (LOD) ~0.5 µM~10 µM
Matrix Tolerance Low (UV-absorbing impurities interfere)High (Visible range bypasses UV noise)
Assay Time per Sample < 1 minute~20 minutes
Sample Recovery Non-destructive (Recoverable)Destructive (Analyte consumed)

Assay Selection Workflow

AssayWorkflow A 2-Hydroxyethyl 2H-pyran-4-carboxylate Sample B Assess Matrix Complexity (UV-Absorbing Impurities?) A->B C Direct UV-Vis Spectrophotometry (λ ≈ 305 nm) B->C Pure / Simple Matrix D Ferric Hydroxamate Assay (λ ≈ 530 nm) B->D Complex Matrix E High Throughput Low Specificity C->E F High Specificity Visible Range D->F

Caption: Workflow for selecting the optimal spectrophotometric assay based on matrix complexity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct UV-Vis Spectrophotometry

1. Solvent Preparation & Blanking: Select a high-purity spectroscopic-grade solvent (e.g., Methanol or Acetonitrile). Use the exact same solvent batch to zero the spectrophotometer at 305 nm.

  • Causality Check: The π→π∗ transition of the 2H-pyran ring is susceptible to solvatochromism. A mismatch in solvent composition between the blank and the sample will shift the λmax​ , leading to non-linear Beer-Lambert behavior and quantification errors.

2. Standard Curve Generation: Prepare a serial dilution (5, 10, 20, 30, 40, 50 µM) of a certified reference standard of 2-Hydroxyethyl 2H-pyran-4-carboxylate. Measure absorbance at 305 nm. Ensure the correlation coefficient ( R2 ) is ≥0.99 .

3. Sample Measurement & Validation: Dilute the unknown sample to fall strictly within the established linear range. Measure the absorbance.

  • Self-Validation Step: Measure a known internal control standard every 10 samples to verify that the UV lamp has not drifted and the cuvette remains free of residual analyte adsorption.

Protocol B: Ferric Hydroxamate Colorimetric Assay

1. Reagent Preparation:

  • Alkaline Hydroxylamine: Mix equal volumes of 1.8 M hydroxylamine hydrochloride (aqueous) and 3.1 M NaOH. Prepare fresh daily.

  • Ferric Reagent: Dissolve 0.4 M FeCl3​ in 0.1 M HCl.

2. Derivatization (Hydroxamic Acid Formation): Add 2.0 mL of the sample (dissolved in ethanol) to 2.0 mL of the alkaline hydroxylamine reagent in a glass vial. Incubate at room temperature for exactly 15 minutes.

  • Causality Check: The reaction must first proceed in an alkaline environment to deprotonate the hydroxylamine, rendering it a potent nucleophile capable of attacking the ester carbonyl.

3. Complexation & Measurement: Add 1.0 mL of the acidic ferric reagent to the vial. A red-purple color will develop immediately. Read the absorbance at 530 nm against a reagent blank (ethanol + all reagents, no analyte).

  • Causality Check: The addition of the ferric reagent must be highly acidic. If the solution remains basic, the Fe3+ ions will precipitate as insoluble iron(III) hydroxide ( Fe(OH)3​ ), ruining the assay. The acid neutralizes the base and provides the optimal pH for the chelate to form.

  • Self-Validation Step: The color complex is subject to slow hydrolysis over time. To ensure absolute reproducibility, read all samples at a strictly controlled time interval (e.g., exactly 5 minutes post-iron addition).

References

  • Title: Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides Source: ChemRxiv URL: [Link]

  • Title: Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivative Source: International Journal of Scientific Research in Science and Technology URL: [Link]

  • Title: Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction Source: Analytical Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxyethyl 2H-pyran-4-carboxylate

Comprehensive Safety and Operational Guide for Handling 2-Hydroxyethyl 2H-pyran-4-carboxylate As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a self-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxyethyl 2H-pyran-4-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a self-validating system of predictable causality. 2-Hydroxyethyl 2H-pyran-4-carboxylate (CAS: 834914-37-3) is a highly versatile intermediate frequently utilized in drug development and complex organic synthesis ()[1]. However, its structural motifs—specifically the reactive ester linkage and the hydroxyethyl moiety—impart specific physicochemical hazards. These primarily include acute dermal irritation, severe ocular damage, and potential respiratory sensitization ()[2].

This guide provides a rigorous, step-by-step operational protocol, detailing the mechanistic causality behind Personal Protective Equipment (PPE) selection, handling workflows, and disposal plans to ensure absolute safety and scientific integrity.

Causality-Driven Risk Assessment & PPE Selection

Why do we wear what we wear? The selection of PPE for 2-Hydroxyethyl 2H-pyran-4-carboxylate is dictated by its phase behavior and reactivity. Esters containing hydroxyethyl moieties can act as permeation enhancers, rapidly penetrating standard latex and low-density plastics ()[3]. Therefore, standard laboratory gloves are a liability, necessitating specific chemical-resistant barriers.

Table 1: Mandatory PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality / Scientific RationaleReplacement Protocol
Hand Protection Dual-layer Nitrile (min 5 mil) or NeopreneNitrile provides superior resistance to ester-induced degradation compared to latex. Dual layering prevents exposure via micro-tears ()[4].Replace outer gloves immediately upon chemical contact or every 2 hours.
Eye Protection Indirect-vented chemical splash gogglesPyran carboxylates cause severe ocular irritation (GHS H319). Indirect venting prevents vapor accumulation while physically blocking liquid splashes ()[2].Sanitize post-use; replace immediately if lenses are scratched.
Body Protection Flame-resistant (FR) lab coat & impermeable apronProtects against systemic absorption via contaminated clothing. Esters can be combustible under specific thermal conditions ()[4].Launder weekly via specialized chemical service; do not wash at home.
Respiratory N95 or Half-mask respirator with organic vapor (OV) cartridgesRequired only if handling outside a fume hood or during a spill. Protects against volatile ester vapors that cause respiratory irritation ()[3].Replace cartridges after 8 hours of cumulative use or if odor is detected.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Phase 1: Pre-Operational Readiness & Engineering Controls

  • Verify Airflow: Ensure the chemical fume hood operates at a face velocity of 80–120 feet per minute (fpm). Causality: This maintains negative pressure, capturing volatile aerosols before they reach the operator's breathing zone.

  • Inspect Glassware: Check all reaction vessels and syringes for micro-fractures.

  • Don PPE: Apply PPE in the correct order: Lab coat Safety goggles Inner gloves Outer gloves.

Phase 2: Chemical Handling & Transfer

  • Equilibration: Retrieve the reagent from 2–8°C storage ()[5]. Allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture via condensation, which can trigger slow hydrolysis of the ester bond.

  • Transfer Mechanics: Use positive displacement pipettes or glass syringes for volume transfer. Causality: Pouring directly from the bottle generates unnecessary vapor and droplet formation.

  • Reaction Monitoring: Keep the chemical strictly isolated from strong bases and strong oxidizing agents. Causality: Contact with strong bases will trigger an uncontrolled, exothermic saponification reaction ()[6].

Phase 3: Post-Operational Cleanup

  • Purge and Seal: Seal the primary container tightly. If the chemical is sensitive to prolonged ambient exposure, purge the headspace with an inert gas (Argon or N2​ ) before sealing.

  • Decontamination: Wipe down the exterior of the container and the fume hood surface with 70% isopropanol, followed by a distilled water wipe to remove residual organics.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, protocol-driven action is required to mitigate harm.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Critical Insight: Do NOT use organic solvents (e.g., ethanol or acetone) to clean the skin. Solvents act as penetration enhancers, driving the hydroxyethyl ester deeper into the dermal layers ()[4].

  • Ocular Exposure: Flush eyes with water for 15 minutes, forcibly holding the eyelids open to ensure complete irrigation. Seek immediate ophthalmological evaluation ()[7].

  • Spill Containment Protocol:

    • Evacuate non-essential personnel from the immediate area.

    • Don an OV respirator and heavy-duty neoprene spill-response gloves.

    • Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Combustible absorbents like sawdust can react with organic esters ()[7].

    • Sweep the absorbed material using non-sparking tools into a highly visible, labeled hazardous waste container.

Waste Disposal Plan

Improper disposal of pyran derivatives poses significant environmental risks, particularly aquatic toxicity (GHS H412) ()[2].

  • Aqueous Waste: Never discharge any concentration of this chemical into the municipal sewer system.

  • Organic Waste: Collect all liquid waste in a designated, halogen-free organic waste carboy. Ensure the carboy is properly vented to prevent pressure buildup from trace reactions.

  • Solid Waste: All contaminated gloves, absorbent wipes, and empty vials must be segregated into sealed solid hazardous waste bins and processed by a certified EPA-compliant waste management facility ()[3].

Operational Workflow Visualization

G A 1. Risk Assessment & Hazard ID B 2. Engineering Controls (Fume Hood Setup) A->B Validated C 3. PPE Donning (Dual Nitrile, Goggles) B->C Airflow > 80 fpm D 4. Chemical Handling & Transfer C->D PPE Secured E 5a. Spill / Emergency Response D->E If Spill Occurs F 5b. Decontamination & Cleanup D->F Normal Workflow E->F Post-Containment G 6. EPA-Compliant Waste Disposal F->G Segregated Streams

Operational lifecycle for handling 2-Hydroxyethyl 2H-pyran-4-carboxylate.

References

  • PubChem. "2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester". National Institutes of Health. URL:[Link]

Sources

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